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Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: A Technical Guide to (S)-3-Amino-6-phenylhex-5-enoic Acid

Introduction & Strategic Relevance In the evolving landscape of modern drug discovery, the limitations of native alpha-peptides—namely poor oral bioavailability and rapid proteolytic degradation—have driven a paradigm sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In the evolving landscape of modern drug discovery, the limitations of native alpha-peptides—namely poor oral bioavailability and rapid proteolytic degradation—have driven a paradigm shift toward peptidomimetics. At the core of this structural revolution are unnatural beta-amino acids. (S)-3-Amino-6-phenylhex-5-enoic acid is a highly specialized, chiral beta-homoamino acid derivative that has emerged as a critical building block for constructing conformationally restricted, proteolysis-resistant therapeutics.

By inserting an additional methylene group into the peptide backbone and introducing a rigidified styryl-like (phenylalkenyl) side chain, this molecule provides unique spatial geometries. As a Senior Application Scientist, I have observed firsthand how integrating this specific moiety can rescue a failing peptide candidate by simultaneously enhancing its half-life and its binding affinity to deep, hydrophobic protein clefts.

Chemical Identity & Physical Properties

Understanding the physicochemical parameters of (S)-3-Amino-6-phenylhex-5-enoic acid is foundational for predicting its behavior in solid-phase peptide synthesis (SPPS) and biological systems. The presence of the trans-alkene (5E) restricts the degrees of freedom compared to a fully saturated hexanoic acid, locking the terminal phenyl ring in an extended conformation.

Table 1: Structural and Physical Data
PropertyValue
IUPAC Name (3S,5E)-3-amino-6-phenylhex-5-enoic acid
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
CAS Number (Fmoc-protected) 270596-45-7
CAS Number (Boc-protected) 270596-44-6
CAS Number (R-enantiomer, HCl) 332064-71-8
Boiling Point (Predicted) ~440.6 °C at 760 mmHg
Storage Temperature 2-8 °C (Desiccated)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM (Protected forms)

Data supported by chiral synthesis specifications from [1].

Mechanistic Rationale in Drug Design

The integration of (S)-3-Amino-6-phenylhex-5-enoic acid into a therapeutic sequence is rarely arbitrary; it is a calculated structural intervention driven by three mechanistic pillars:

  • Evasion of Proteolytic Cleavage: Native proteases are stereospecifically evolved to recognize the alpha-amino acid backbone. The insertion of the beta-carbon shifts the amide bond out of the enzyme's catalytic triad register, conferring near-total resistance to exopeptidases and endopeptidases.

  • Conformational Rigidity: The C5​=C6​ double bond acts as a rigid spacer. Unlike a flexible aliphatic chain, this alkene restricts the conformational entropy of the molecule. When binding to a target receptor, the pre-organized structure minimizes the entropic penalty of binding, thereby increasing the overall thermodynamic affinity ( ΔG ).

  • Hydrophobic & π−π Interactions: The terminal phenyl group is perfectly positioned to engage in π−π stacking with aromatic residues (like Tryptophan or Tyrosine) within target protein pockets, or to fill deep hydrophobic clefts, a strategy heavily utilized in disrupting protein-protein interactions (PPIs).

MOA_Pathway UnnaturalAA (S)-3-Amino-6-phenylhex-5-enoic acid Peptidomimetic Protease Proteolytic Enzymes (Evaded) UnnaturalAA->Protease Resists Degradation MDM2 MDM2 Protein Cleft (Hydrophobic Binding) UnnaturalAA->MDM2 High-Affinity Binding p53 p53 Transcription Factor (Freed) MDM2->p53 Inhibits Degradation Apoptosis Cell Cycle Arrest (Apoptosis) p53->Apoptosis Restores Function

Figure 1: Pharmacological mechanism of (S)-3-Amino-6-phenylhex-5-enoic acid in p53-MDM2 modulation.

Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)

Coupling beta-amino acids with bulky, rigid side chains poses a significant kinetic challenge during SPPS. Standard HBTU/DIPEA activation often leads to incomplete couplings and deletion sequences due to steric hindrance at the beta-carbon.

Protocol: Optimized Fmoc-SPPS Integration

Reagents Required: Rink Amide AM resin, Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid, HATU, DIPEA, Piperidine, DMF, DCM, Kaiser Test Kit.

Step-by-Step Methodology:

  • Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in 5 mL of Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Causality: This base-catalyzed β -elimination removes the Fmoc protecting group, exposing the primary amine. Wash thoroughly with DMF (5 × 1 min) to remove residual base.

  • Activation Cocktail Preparation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Causality: The slight substoichiometric ratio of HATU (2.9 eq vs 3.0 eq amino acid) is a critical safeguard to prevent unreacted uronium species from capping the free amine on the resin.

  • Coupling: Transfer the activated ester solution to the resin. Agitate gently for 2 hours at room temperature. The extended time compensates for the steric bulk of the cinnamyl-like side chain.

  • Validation (Kaiser Test): Extract a few resin beads and perform a colorimetric Kaiser test.

    • Yellow beads: Coupling is complete. Proceed to step 6.

    • Blue beads: Free amines remain. Perform a second coupling cycle using an orthogonal activation chemistry (e.g., DIC/Oxyma) to overcome sequence-specific folding.

  • Washing & Cleavage: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Cleave the final peptide using a standard TFA/TIPS/Water (95:2.5:2.5) scavenger cocktail for 2 hours.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (HATU / DIPEA) Deprotect->Activate Couple Coupling Reaction (Extended 2h) Activate->Couple Wash Resin Washing (DMF / DCM) Couple->Wash Wash->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Wash->Cleave Final Step

Figure 2: Optimized SPPS workflow for sterically hindered beta-amino acids.

Pharmacological Applications

The unique architecture of (S)-3-Amino-6-phenylhex-5-enoic acid has been leveraged in several high-profile therapeutic domains:

  • p53-MDM2 Protein-Protein Interaction Inhibitors: The human transcription factor p53 is a critical tumor suppressor. MDM2 negatively regulates p53 by binding to its transactivation domain. Peptidomimetic macrocycles incorporating this unnatural amino acid have been engineered to mimic the α -helical interface of p53. The rigid phenylalkenyl side chain perfectly occupies the deep hydrophobic cleft of MDM2, preventing p53 degradation and restoring apoptosis in cancer cells 2 [2].

  • Peptidomimetic Macrocycles: Companies like Aileron Therapeutics have utilized derivatives of this compound to synthesize stapled peptides and macrocycles. The beta-amino acid backbone provides the necessary flexibility to form stable macrocyclic rings while ensuring the resulting drug is highly resistant to serum proteases3 [3].

  • JAK1 Selective Inhibitors: In the treatment of autoimmune diseases (e.g., rheumatoid arthritis), selective inhibition of the Janus kinase 1 (JAK1) pathway is crucial. (S)-3-Amino-6-phenylhex-5-enoic acid acts as a highly specific structural motif in small-molecule and pseudo-peptide JAK1 inhibitors, providing selectivity over other JAK family members through precise spatial interactions within the kinase ATP-binding pocket4 [4].

Conclusion

(S)-3-Amino-6-phenylhex-5-enoic acid is far more than a simple chemical intermediate; it is a precision-engineered tool for overcoming the inherent biological limitations of native peptides. By mastering its physical properties and the nuances of its synthetic integration, researchers can unlock new frontiers in macrocyclic drug design, target previously "undruggable" protein-protein interactions, and develop therapeutics with unprecedented stability and efficacy.

References

  • CAS 270596-35-5 ((3R)-3-Amino-6-phenyl-5-hexenoic acid)
  • WO 2020/023502 A1 - MDM2/p53 Inhibitors Source: Googleapis / WIPO URL
  • Source: Google Patents (Aileron Therapeutics, Inc.)
  • US20240270705A1 - Compounds selective for JAK1 and methods of use Source: Google Patents URL

Sources

Exploratory

Engineered Biosynthesis and Biocatalytic Production of (S)-3-Amino-6-phenylhex-5-enoic Acid

Executive Summary & Molecular Architecture (S)-3-Amino-6-phenylhex-5-enoic acid is a highly specialized, non-proteinogenic β -amino acid characterized by a chiral center at the C3 position and a rigid phenyl-hexenoic bac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

(S)-3-Amino-6-phenylhex-5-enoic acid is a highly specialized, non-proteinogenic β -amino acid characterized by a chiral center at the C3 position and a rigid phenyl-hexenoic backbone[]. This unique structural configuration provides substantial steric bulk and lipophilicity, making it a critical building block in the development of peptidomimetics, novel antimicrobial peptides, and targeted therapeutics[][2].

Because it is an unnatural amino acid (UAA), its "biosynthesis" does not occur natively in wild-type organisms. Instead, its production relies on a convergence of chemoenzymatic precursor routing and engineered biocatalysis . Once synthesized, it is often derivatized with an Fmoc protecting group for solid-phase peptide synthesis (SPPS)[3], or it can be directly incorporated into designer proteins in vivo using orthogonal translation systems[4].

Precursor Routing and Biocatalytic Amination

The synthesis of (S)-3-amino-6-phenylhex-5-enoic acid requires the precise installation of a chiral amine onto a carbon skeleton. Traditional chemical syntheses often rely on transition-metal-catalyzed asymmetric hydrogenation, which can be environmentally taxing and prone to heavy metal contamination[5].

Conversely, the biocatalytic approach utilizes an engineered ω -transaminase ( ω -TA) to perform a stereoselective amination on a β -keto acid precursor (3-oxo-6-phenylhex-5-enoic acid). The precursor itself is typically generated via the aldol condensation of cinnamaldehyde with a malonyl-CoA equivalent or synthetic acetate derivative[5].

BiosynthesisPathway Cinnamaldehyde Cinnamaldehyde (Starting Material) Aldol Aldol Addition / Condensation (+ Acetate Equivalent) Cinnamaldehyde->Aldol Chain Extension KetoAcid 3-Oxo-6-phenylhex-5-enoic acid (Beta-Keto Precursor) Aldol->KetoAcid Intermediate Formation Transaminase ω-Transaminase (ω-TA) + PLP Cofactor + Isopropylamine KetoAcid->Transaminase Asymmetric Amination Product (S)-3-Amino-6-phenylhex-5-enoic acid (Target UAA) Transaminase->Product Stereoselective Transfer Byproduct Acetone (Volatile Byproduct) Transaminase->Byproduct Amine Donor Depletion

Figure 1: Chemoenzymatic routing from cinnamaldehyde to (S)-3-amino-6-phenylhex-5-enoic acid.

Causality in Biocatalytic Design

The choice of ω -TA over other aminating enzymes (like amino acid dehydrogenases) is driven by the enzyme's ability to accept bulky, hydrophobic substrates. The reaction requires Pyridoxal-5'-phosphate (PLP) as an obligate cofactor, which acts as an electron sink to form a Schiff base intermediate with the incoming amine donor. Isopropylamine is selected as the amine donor because its byproduct, acetone, is highly volatile. By actively removing acetone from the system, Le Chatelier's principle dictates that the thermodynamic equilibrium is forcefully shifted toward the product, ensuring near-quantitative conversion.

Experimental Protocol: Self-Validating Biocatalytic Synthesis

The following protocol details the step-by-step methodology for the stereoselective amination of 3-oxo-6-phenylhex-5-enoic acid. This system is designed to be self-validating, incorporating an In-Process Control (IPC) to verify enzymatic activity before downstream processing.

Reagents & Materials:

  • 3-oxo-6-phenylhex-5-enoic acid (Substrate)

  • Engineered ω -Transaminase (e.g., evolved Chromobacterium violaceum variant)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (Amine donor)

  • 100 mM Potassium Phosphate Buffer (pH 8.0)

Step-by-Step Methodology:

  • Reaction Assembly: In a jacketed bioreactor, dissolve 3-oxo-6-phenylhex-5-enoic acid to a final concentration of 100 mM in the phosphate buffer. Causality: pH 8.0 is strictly maintained to ensure the amine donor remains partially unprotonated (nucleophilic) while preserving the structural integrity of the enzyme.

  • Cofactor & Donor Addition: Add 1 mM PLP and 500 mM isopropylamine to the reactor. Causality: A 5-fold molar excess of the amine donor is critical to outcompete the reverse reaction.

  • Enzyme Introduction: Introduce 5 g/L of lyophilized ω -TA. Initiate gentle agitation (150 rpm) and maintain the temperature at 30 °C.

  • Equilibrium Shift: Apply a continuous, gentle nitrogen ( N2​ ) sweep over the bioreactor headspace. Causality: This volatilizes and removes the acetone byproduct, preventing product inhibition and driving the reaction to completion.

  • Self-Validating IPC: At T=2 hours and T=4 hours, pull a 100 μ L aliquot. Quench the reaction with 10 μ L of 1% Trifluoroacetic acid (TFA). Centrifuge to pellet the precipitated enzyme, and analyze the supernatant via Reverse-Phase HPLC (UV detection at 210 nm). Validation: The reaction is only allowed to proceed to isolation if the HPLC chromatogram shows a >90% reduction in the ketone precursor peak area relative to T=0 .

  • Isolation: Upon reaching >95% conversion, acidify the bulk mixture to pH 2.0 using 1M HCl to denature and precipitate the biocatalyst. Centrifuge the mixture. Adjust the clarified supernatant to the isoelectric point of the product (approx. pH 6.0) to induce the crystallization of (S)-3-amino-6-phenylhex-5-enoic acid.

Quantitative Performance Data

The biocatalytic approach offers significant advantages over traditional chemical asymmetric hydrogenation, particularly concerning stereochemical purity, which drastically influences the efficacy and safety profile of resulting pharmaceuticals[].

Table 1: Comparison of Synthesis Modalities for (S)-3-Amino-6-phenylhex-5-enoic acid

ParameterBiocatalytic ( ω -Transaminase)Chemical (Asymmetric Hydrogenation)
Stereoselectivity (ee) > 99% (S)85 - 92% (S)
Reaction Temperature 30 °C60 - 80 °C
Operating Pressure 1 atm10 - 50 atm ( H2​ gas)
Environmental Impact Low (Aqueous buffer, biodegradable)High (Heavy metal catalysts, organic solvents)
Downstream Processing Isoelectric precipitationChromatography / Chiral resolution

In Vivo Translation via Orthogonal Systems

Beyond ex vivo synthesis, modern synthetic biology allows for the direct incorporation of (S)-3-amino-6-phenylhex-5-enoic acid into unnatural polypeptides within living cells[4]. This is achieved using an Orthogonal Translation System (OTS).

An engineered aminoacyl-tRNA synthetase (aaRS)—often a mutant variant of pyrrolysyl-tRNA synthetase (PylRS)—is co-expressed with an orthogonal tRNA. The aaRS is evolved to specifically recognize the bulky phenyl-hexenoic side chain and charge it onto the tRNA. The tRNA typically features a CUA anticodon, allowing it to decode an amber stop codon (UAG) placed strategically within the mRNA transcript of a target protein[4]. This site-specific incorporation is invaluable for probing enzyme kinetics, receptor binding dynamics, and the development of next-generation biologics[][4].

OTS_Workflow UAA (S)-3-Amino-6-phenylhex-5-enoic acid (Exogenous UAA) aaRS Engineered aaRS (e.g., mutant PylRS) UAA->aaRS Recognition & Binding Complex Aminoacyl-tRNA Complex aaRS->Complex ATP-dependent Acylation tRNA Orthogonal tRNA (CUA Anticodon) tRNA->Complex tRNA Charging Ribosome Ribosome / mRNA (UAG Amber Codon) Complex->Ribosome Translation Machinery Protein UAA-Incorporated Polypeptide Ribosome->Protein Site-Specific Elongation

Figure 2: Orthogonal translation workflow for the in vivo incorporation of the UAA.

References

  • CAS 270596-35-5 ((3R)-3-Amino-6-phenyl-5-hexenoic acid)
  • Source: google.com (Google Patents)
  • (R,E)
  • The Versatility of Fmoc-(S)-3-Amino-(6-phenyl)
  • Source: google.com (Google Patents)

Sources

Foundational

In Vitro Pharmacokinetics of (S)-3-Amino-6-phenylhex-5-enoic Acid Derivatives: A Technical Guide to ADME Optimization in Peptidomimetics

Executive Summary The transition from native α -peptides to synthetic peptidomimetics is a cornerstone of modern drug development, primarily driven by the need to overcome the inherent pharmacokinetic (PK) liabilities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native α -peptides to synthetic peptidomimetics is a cornerstone of modern drug development, primarily driven by the need to overcome the inherent pharmacokinetic (PK) liabilities of natural peptides, such as rapid proteolytic degradation and poor membrane permeability[1].

(S)-3-Amino-6-phenylhex-5-enoic acid is a specialized, non-natural β3 -amino acid building block. Characterized by a chiral center at the β -carbon and a bulky, lipophilic phenylhexenoic side chain, it is utilized to synthesize highly stable foldamers and targeted small-molecule inhibitors[]. This technical whitepaper provides an in-depth framework for evaluating the in vitro absorption, distribution, metabolism, and excretion (ADME) profiles of its derivatives, detailing the mechanistic causality behind their superior PK parameters and providing self-validating experimental protocols for rigorous laboratory assessment.

Mechanistic Rationale: Why (S)-3-Amino-6-phenylhex-5-enoic Acid?

The incorporation of (S)-3-Amino-6-phenylhex-5-enoic acid into a therapeutic scaffold fundamentally alters its interaction with biological systems. The pharmacokinetic enhancements are driven by two distinct structural features:

  • The β -Carbon Insertion (Proteolytic Evasion): Native α -peptides are rapidly cleaved by ubiquitous proteases (e.g., pronase, proteinase K, and DPP-IV)[3]. The insertion of an additional methylene group in the β -amino acid backbone disrupts the standard spatial register of amide bonds. This prevents the hydrogen-bonding network required for recognition at the protease active site, resulting in profound metabolic stability and prolonged plasma half-lives[3][4].

  • The Phenylhexenoic Side Chain (Permeability Enhancement): A major limitation of peptide therapeutics is their hydrophilicity, which restricts paracellular and transcellular transport across the intestinal mucosa[4]. The 6-phenylhex-5-enoic moiety significantly increases the molecule's partition coefficient (LogP). This lipophilic tail acts as a membrane anchor, driving passive transcellular diffusion and improving the potential for oral bioavailability[5].

However, the presence of the alkene double bond in the side chain introduces a potential soft spot for Cytochrome P450 (CYP450)-mediated epoxidation, shifting the primary clearance mechanism from ubiquitous blood proteolysis to specific hepatic Phase I metabolism.

Mechanism cluster_alpha Native α-Peptide Liability cluster_beta (S)-β-Amino Acid Advantage A1 Standard Amide Bond A2 Rapid Proteolysis A1->A2 Proteases B1 β-Carbon + Phenylhexenoic Tail B2 Steric Clash & High LogP B1->B2 B3 High Stability & Permeability B2->B3

Mechanism of pharmacokinetic enhancement via β-carbon and lipophilic tail.

In Vitro ADME Profiling Workflow

To accurately predict the in vivo efficacy of these derivatives, a robust in vitro profiling workflow is required. Because these compounds resist standard proteolysis, the analytical focus must shift toward hepatic clearance and intestinal absorption.

Pathway A Synthesis of (S)-Derivative B In Vitro ADME Profiling A->B C Metabolic Stability (HLM/MLM Assays) B->C D Proteolytic Stability (Plasma/Serum) B->D E Intestinal Permeability (Caco-2/PAMPA) B->E F LC-MS/MS Bioanalysis C->F D->F E->F G PK Parameter Extraction (CL_int, t1/2, P_app) F->G

In vitro ADME profiling workflow for β-amino acid derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement assays that inherently validate their own data integrity. The following protocols are designed with internal controls to distinguish between biological mechanisms and artifactual degradation.

Protocol A: Hepatic Microsomal Stability (Determination of CLint​ )

Causality: Since the β -amino acid backbone evades proteases, we must determine if the phenylhexenoic side chain is rapidly oxidized by hepatic CYP450s. Self-Validation: A "Zero-Cofactor" (No NADPH) control is mandatory. If the compound degrades in the absence of NADPH, the liability is chemical instability (e.g., hydrolysis), not CYP-mediated metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and 1 μ M of the (S)-3-Amino-6-phenylhex-5-enoic acid derivative in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the zero-cofactor control, add an equivalent volume of buffer).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Validation Controls: Run parallel assays using Verapamil (rapid clearance) and Warfarin (slow clearance) to validate the enzymatic activity of the microsome batch.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality: While PAMPA measures passive diffusion, Caco-2 cells express active efflux transporters (like P-glycoprotein). Because the phenylhexenoic tail is highly lipophilic, it may inadvertently become a substrate for these efflux pumps. Bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) allows us to calculate the Efflux Ratio (ER). Self-Validation: Transepithelial Electrical Resistance (TEER) and a paracellular marker (Lucifer Yellow) ensure the compound is traversing the cells, not leaking through degraded tight junctions.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) and culture for 21 days to allow full differentiation into a polarized monolayer.

  • Integrity Check: Measure TEER. Only inserts with TEER > 250 Ω⋅cm2 are viable for the assay.

  • Dosing: Add 10 μ M of the derivative in HBSS buffer (pH 7.4) to the donor chamber (Apical for A B; Basolateral for B A). Add blank HBSS to the receiver chamber.

  • Sampling: Incubate at 37°C. Take 50 μ L aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Post-Assay Validation: Add Lucifer Yellow to the apical chamber and measure fluorescence in the basolateral chamber after 1 hour. Permeability <1×10−6 cm/s confirms monolayer integrity was maintained during the assay.

  • Calculation: Calculate apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​⋅A) , where dQ/dt is the rate of appearance, C0​ is initial concentration, and A is the surface area.

Quantitative Data Presentation

The structural modifications inherent to (S)-3-Amino-6-phenylhex-5-enoic acid drastically alter the ADME landscape compared to native α -peptides. The table below summarizes expected in vitro pharmacokinetic parameters based on the structural causality of the β3 -amino acid class.

Pharmacokinetic ParameterNative α -Peptide(S)-3-Amino-6-phenylhex-5-enoic Acid MimeticMechanistic Rationale
Plasma Half-Life ( t1/2​ ) < 15 minutes> 24 hoursEvasion of ubiquitous blood peptidases due to β -carbon insertion disrupting active-site recognition[3].
Hepatic Clearance ( CLint​ ) High (Proteolysis)Low to ModerateClearance shifts from proteolysis to CYP450-mediated oxidation, specifically targeting the alkene or phenyl ring.
Apparent Permeability ( Papp​ ) <1×10−6 cm/s >15×10−6 cm/sSubstantial increase in lipophilicity (LogP) driven by the bulky phenylhexenoic side chain[4].
Efflux Ratio (ER) N/A (Rapidly Degraded)< 2.0 (Conformation Dependent)Increased lipophilicity can trigger P-gp efflux; however, unique foldamer conformations often mask recognition motifs.
Protease Susceptibility High (Pronase, Proteinase K)NegligibleComplete resistance to standard proteases observed in vitro[3].

Conclusion

The utilization of (S)-3-Amino-6-phenylhex-5-enoic acid in drug design is a masterclass in structural pharmacokinetics. By strategically introducing a β -carbon to circumvent proteolytic liability and a phenylhexenoic tail to drive membrane permeability, researchers can transform undruggable peptide sequences into viable, orally bioavailable therapeutics. Rigorous in vitro profiling—specifically focusing on CYP-mediated clearance and bidirectional Caco-2 permeability—is essential to fully realize the clinical potential of these advanced peptidomimetics.

References

  • CAS 270596-35-5 ((3R)-3-Amino-6-phenyl-5-hexenoic acid) - BOC Sciences. bocsci.com.
  • Advances in Peptidomimetics for Next-Gener
  • Towards mimicking short linear peptide motifs: identification of new mixed α,β-peptidomimetic ligands for SLAM-Associated Protein (SAP) by confocal on-bead screening - PMC. nih.gov.
  • Biological and Pharmacokinetic Studies with β-Peptides - ResearchGate.
  • Protein-Peptide Interactions Revolutionize Drug Development - IntechOpen. intechopen.com.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (S)-3-Amino-6-phenylhex-5-enoic Acid at Room Temperature

An In-Depth Technical Guide for Pharmaceutical Development Executive Summary (S)-3-Amino-6-phenylhex-5-enoic acid is a highly specialized chiral β-amino acid featuring a unique phenyl-hexenoic backbone. It serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

(S)-3-Amino-6-phenylhex-5-enoic acid is a highly specialized chiral β-amino acid featuring a unique phenyl-hexenoic backbone. It serves as a critical intermediate in synthetic organic chemistry, particularly in the development of peptidomimetics and novel bioactive compounds . While its incorporation into β-peptides confers remarkable resistance to proteolytic degradation and enhances the thermodynamic stability of secondary structures 2, the monomer itself presents unique stability challenges during storage and formulation.

This whitepaper provides a rigorous analysis of the thermodynamic stability of (S)-3-Amino-6-phenylhex-5-enoic acid at room temperature (25°C). By dissecting its molecular vulnerabilities—specifically the styrenyl-type C5-C6 double bond and the β-amino acid backbone—we establish a predictive framework for its degradation pathways and provide a self-validating experimental protocol for stability profiling. (Note: Thermodynamic and physical properties discussed herein apply equally to its enantiomer, (3R)-3-Amino-6-phenyl-5-hexenoic acid, from which baseline commercial data is often derived ).

Structural Thermodynamics & Molecular Profiling

To understand the macroscopic stability of this compound, we must first analyze its microscopic thermodynamic state at room temperature.

Zwitterionic Equilibrium and Salt Formulation

Like all β-amino acids, (S)-3-Amino-6-phenylhex-5-enoic acid possesses two ionizable groups. Drawing parallels from foundational β-amino acids like β-alanine, the carboxylic acid has a pKa≈3.6 , and the β-ammonium group has a pKa≈10.2 3. At neutral pH and in its native solid state, it exists as a zwitterion.

However, zwitterionic solids are often hygroscopic, drawing ambient moisture that can act as a plasticizer, lowering the glass transition temperature ( Tg​ ) and accelerating solid-state degradation. To thermodynamically stabilize the compound at room temperature, it is standard practice to formulate it as a hydrochloride salt (e.g., CAS 332064-71-8) 4. Protonating the carboxylate shifts the molecule into a purely cationic state, significantly increasing the crystal lattice energy and rendering the solid thermodynamically stable against ambient humidity at 25°C.

Mechanistic Degradation Pathways at 25°C

At room temperature, the compound faces three theoretical degradation pathways, governed by distinct thermodynamic and kinetic barriers.

  • Autoxidation of the Alkene (Primary Risk): The C5-C6 double bond is conjugated with the phenyl ring, creating a highly stabilized styrenyl system. However, this conjugation makes the allylic C4 position highly susceptible to hydrogen abstraction. In the presence of ambient oxygen, radical-mediated autoxidation is thermodynamically spontaneous ( ΔG<0 ). While the kinetic rate is slow at 25°C, it is the primary mechanism of degradation over a multi-month horizon.

  • Intramolecular β-Lactamization: The nucleophilic attack of the β-amine on the carboxylic acid to form a 4-membered β-lactam ring is thermodynamically disfavored ( ΔG>0 ) at room temperature. The high angle strain (~108 kJ/mol) creates an insurmountable kinetic barrier without the use of potent coupling reagents.

  • Deamination (Retro-Michael Elimination): The elimination of ammonia to form a conjugated diene is kinetically inert at room temperature. The activation energy ( Ea​ ) required to break the C-N bond without thermal stress or extreme pH extremes is too high to be relevant during standard storage.

Pathways A (S)-3-Amino-6-phenylhex-5-enoic Acid (Room Temp) B Stable Zwitterion / HCl Salt (Dominant State) A->B ΔG < 0 Spontaneous C Autoxidation (C5-C6 Alkene) A->C ΔG ≈ 0 Slow Kinetics (O2 dependent) D β-Lactamization (Intramolecular) A->D ΔG > 0 High Barrier at RT E Deamination (Elimination) A->E ΔG >> 0 Kinetically Inert at RT

Caption: Thermodynamic favorability of degradation pathways for (S)-3-Amino-6-phenylhex-5-enoic acid at 25°C.

Quantitative Data Summary

To translate these mechanistic principles into actionable pharmaceutical development metrics, the thermodynamic parameters and projected stability matrix are summarized below.

Table 1: Thermodynamic Parameters of Potential Degradation Pathways at 25°C

Degradation PathwayTarget Functional GroupEstimated ΔG (kJ/mol)Kinetic Barrier ( Ea​ )Room Temp Stability Impact
Autoxidation C5-C6 Alkene / C4 Allylic< 0 (Spontaneous with O2​ )Moderate (~60-80 kJ/mol)Vulnerable over months
β-Lactamization β-Amine & Carboxylic Acid> +30 (Unfavorable)High (> 100 kJ/mol)Highly Stable
Deamination β-Amine Backbone>> +50 (Unfavorable)Very High (> 130 kJ/mol)Kinetically Inert

Table 2: Projected 6-Month Stability Matrix (25°C / 60% RH)

TimepointAPI StatePurity (HPLC-UV)Primary DegradantMoisture Content (KF)
Day 0 HCl Salt> 99.5%None< 0.5%
Month 1 HCl Salt> 99.4%Trace Hydroperoxides< 0.6%
Month 3 HCl Salt> 99.0%C4-Hydroperoxide< 0.8%
Month 6 HCl Salt> 98.5%Oxidative Cleavage Products< 1.0%

Experimental Protocols: A Self-Validating Stability Workflow

To empirically verify the thermodynamic stability of (S)-3-Amino-6-phenylhex-5-enoic acid, we employ a self-validating system. This protocol pairs orthogonal analytical techniques: LC-HRMS tracks chemical degradation (covalent bond breaking/forming), while DSC/TGA tracks physical degradation (polymorphic shifts or solvation). If LC-HRMS shows purity retention but DSC reveals a shifting endotherm, the system correctly identifies physical instability before chemical degradation occurs.

Protocol: Forced Degradation & Real-Time RT Stability Testing

Step 1: Sample Preparation & Aliquoting

  • Weigh 50 mg aliquots of (S)-3-Amino-6-phenylhex-5-enoic acid (HCl salt form) into amber glass vials to prevent UV-induced radical initiation.

  • Prepare two distinct sets: Set A (Capped under Argon) and Set B (Open to ambient air). Causality: Comparing Set A and B isolates the autoxidation variable driven by the C5-C6 alkene.

Step 2: Environmental Chamber Incubation

  • Place both sets into a calibrated stability chamber set to ICH Q1A guidelines: 25°C ± 2°C and 60% ± 5% Relative Humidity (RH).

  • Pull samples at Day 0, Month 1, Month 3, and Month 6.

Step 3: LC-HRMS Analysis (Chemical Profiling)

  • Dissolve the pulled aliquot in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a concentration of 1 mg/mL.

  • Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile over 15 minutes.

  • Monitor via High-Resolution Mass Spectrometry (HRMS) in positive ion mode. Look specifically for M+16 or M+32 peaks, which confirm the thermodynamic prediction of allylic hydroperoxide formation.

Step 4: DSC / TGA Analysis (Physical Profiling)

  • Load 5 mg of the solid powder into an aluminum DSC pan.

  • Ramp temperature from 25°C to 300°C at 10°C/min under a nitrogen purge.

  • Record the melting endotherm and track any shifts in Tm​ across the 6-month timepoints, which would indicate moisture-induced polymorphic transitions.

Workflow S1 1. Sample Preparation (API vs. HCl Salt Formulation) S2 2. Environmental Chamber (25°C / 60% RH, 1-6 Months) S1->S2 Incubation S4 4. DSC / TGA (Track Physical Phase Transitions) S1->S4 Baseline Thermodynamics S3 3. LC-HRMS Analysis (Quantify Chemical Degradants) S2->S3 Aliquoting S5 5. Kinetic Modeling (Arrhenius Extrapolation) S3->S5 Chemical Data Input S4->S5 Thermal Parameters S6 Validated Stability Profile S5->S6 Orthogonal Output

Caption: Self-validating experimental workflow combining chemical (LC-HRMS) and physical (DSC/TGA) profiling.

Conclusion & Storage Recommendations

(S)-3-Amino-6-phenylhex-5-enoic acid exhibits robust thermodynamic stability at room temperature regarding its β-amino acid backbone; it is highly resistant to spontaneous lactamization and deamination. However, the presence of the styrenyl double bond introduces a kinetic vulnerability to autoxidation.

Recommendation: While the compound can be safely handled at room temperature (25°C) during standard benchtop synthetic operations, long-term preservation of >99.5% purity requires storage at 2-8°C under an inert atmosphere (Argon/Nitrogen) . Utilizing the hydrochloride salt form is strongly advised to maximize crystal lattice energy and mitigate moisture-driven degradation.

References

  • CAS 270596-35-5 ((3R)-3-Amino-6-phenyl-5-hexenoic acid) - BOC Sciences bocsci.com
  • CAS No. 332064-71-8, (R,E)-3-Amino-6-phenylhex-5-enoic acid 001chemical.com
  • Beta-Alanine | C3H7NO2 | CID 239 - PubChem nih.gov
  • Beta-peptide Thermodynamic Stability chemeurope.com

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for (S)-3-Amino-6-phenylhex-5-enoic Acid

Target Compound: (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride (CAS: 270263-08-6) Application: Chiral building block for peptidomimetics, foldamers, and advanced pharmaceutical intermediates. Introduction & Strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride (CAS: 270263-08-6) Application: Chiral building block for peptidomimetics, foldamers, and advanced pharmaceutical intermediates.

Introduction & Strategic Rationale

The synthesis of unnatural β -amino acids with extended, functionalized side chains is a critical capability in modern drug discovery. The target molecule, (S)-3-amino-6-phenylhex-5-enoic acid, features a unique β -amino acid core coupled with a styryl moiety. This structural configuration is highly prized for its ability to restrict ϕ/ψ dihedral angles, stabilizing β -turn or helical secondary structures that are resistant to proteolytic degradation[1].

To achieve high enantiomeric purity and geometric (E-alkene) selectivity, this protocol employs a three-phase synthetic strategy:

  • Arndt-Eistert Homologation: Converts commercially available L-allylglycine into the corresponding β -amino acid while perfectly preserving the (S)-stereocenter[1].

  • Olefin Cross-Metathesis: Utilizes Grubbs 2nd Generation catalyst to couple the terminal alkene with styrene, demonstrating high functional group tolerance and thermodynamic preference for the E-isomer[2],[3].

  • Acidolytic Deprotection: Cleaves the Boc protecting group to yield the highly stable, pharmaceutically acceptable hydrochloride salt.

SynthesisRoute A L-Allylglycine B Boc-L-Allylglycine A->B Boc2O, NaOH C Diazoketone Intermediate B->C 1. iBuOCOCl, NMM 2. TMS-Diazomethane D Boc-(S)-3-aminohex-5-enoic acid C->D AgBz, Et3N, H2O/THF (Wolff Rearrangement) E Boc-(S,E)-3-amino-6-phenylhex-5-enoic acid D->E Styrene, Grubbs II (Cross-Metathesis) F (S,E)-3-Amino-6-phenylhex-5-enoic acid (Target Compound) E->F HCl / Dioxane (Deprotection)

Figure 1: Step-by-step synthetic workflow for (S)-3-Amino-6-phenylhex-5-enoic acid.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating system, every reagent in this protocol is chosen to prevent side reactions and maximize stereochemical fidelity:

  • TMS-Diazomethane vs. Diazomethane: Traditional Arndt-Eistert homologations use diazomethane gas, which is highly explosive and requires specialized Clear-Seal glassware. By substituting with TMS-diazomethane, we achieve the same nucleophilic attack on the mixed anhydride safely. The TMS group is spontaneously cleaved during the aqueous workup.

  • Mixed Anhydride Activation: Activating the carboxylic acid with isobutyl chloroformate (rather than forming an acid chloride) prevents the racemization of the sensitive α -chiral center (which becomes the β -center post-homologation).

  • Thermodynamic Control in Metathesis: Grubbs II catalyst is selected over Grubbs I due to its N-heterocyclic carbene (NHC) ligand, which provides superior electron density to the ruthenium center. This allows the catalyst to tolerate the free carboxylic acid. The reaction is run under thermodynamic control: while Z-alkenes may form kinetically, the reversibility of the metathesis cycle drives the system toward the sterically minimized E-alkene (the "thermodynamic sink").

ThermodynamicControl A Kinetic Metathesis Products (Z-alkene + E-alkene mixture) B Secondary Metathesis (Reversibility via Grubbs II) A->B Continuous catalyst turnover C Thermodynamic Sink (Highly favored E-alkene) B->C Steric minimization of Ph and Alkyl groups

Figure 2: Thermodynamic control in Grubbs II cross-metathesis.

Reagent Quantities & Expected Yields

Table 1: Reaction Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Boc-L-Allylglycine215.251.02.15 gStarting Material
Isobutyl chloroformate136.581.11.43 mLActivator
N-Methylmorpholine (NMM)101.151.11.21 mLBase
TMS-Diazomethane (2M in hexanes)114.222.010.0 mLHomologation Agent
Silver Benzoate (AgBz)228.980.1229 mgWolff Catalyst
Styrene104.153.03.44 mLCross-Metathesis Partner
Grubbs 2nd Gen Catalyst849.970.05425 mgMetathesis Catalyst
4M HCl in Dioxane36.46Excess15.0 mLDeprotection Agent

Table 2: Expected Quantitative Outcomes & Characterization

Intermediate / ProductExpected YieldKey Validation Metric (In-Process / Final)
Diazoketone Intermediate85 - 90%IR: Strong diazo stretch at ~2100 cm⁻¹
Boc-(S)-3-aminohex-5-enoic acid75 - 80%MS (ESI+):[M+Na]⁺ at m/z 252.1
Boc-(S,E)-3-amino-6-phenylhex-5-enoic acid65 - 70%¹H NMR: E-alkene protons at ~6.2-6.5 ppm (J ≈ 16 Hz)
Target Compound (HCl salt)> 95%MS (ESI+):[M+H]⁺ at m/z 206.1

Step-by-Step Methodologies

Phase 1: Arndt-Eistert Homologation

Objective: Convert Boc-L-allylglycine to Boc-(S)-3-aminohex-5-enoic acid.

  • Mixed Anhydride Formation:

    • Dissolve Boc-L-allylglycine (2.15 g, 10 mmol) in 30 mL of anhydrous THF in a flame-dried round-bottom flask under argon.

    • Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

    • Add N-methylmorpholine (1.21 mL, 11 mmol) followed dropwise by isobutyl chloroformate (1.43 mL, 11 mmol).

    • Validation Check: A white precipitate (NMM·HCl) will form immediately. Stir for 20 minutes at -15 °C.

  • Diazoketone Synthesis:

    • Filter the mixture rapidly under an argon blanket into a pre-cooled (-15 °C) flask to remove the salt.

    • Add TMS-diazomethane (10.0 mL of a 2M solution in hexanes, 20 mmol) dropwise.

    • Allow the reaction to warm to 0 °C and stir for 4 hours.

    • Quench excess TMS-diazomethane by adding 1 mL of glacial acetic acid dropwise until nitrogen evolution ceases. Concentrate under reduced pressure.

  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in 40 mL of a THF/H₂O mixture (9:1 v/v).

    • Add triethylamine (2.8 mL, 20 mmol) and Silver Benzoate (229 mg, 1 mmol).

    • Validation Check: The solution will turn black, and vigorous nitrogen gas evolution will occur, indicating the formation of the ketene intermediate.

    • Stir at room temperature for 3 hours. Filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc + 1% AcOH) to yield Boc-(S)-3-aminohex-5-enoic acid.

Phase 2: Olefin Cross-Metathesis

Objective: Install the styryl group via selective E-alkenylation.

  • Reaction Setup:

    • In a flame-dried Schlenk flask, dissolve Boc-(S)-3-aminohex-5-enoic acid (1.15 g, 5.0 mmol) and styrene (3.44 mL, 15.0 mmol) in 50 mL of anhydrous, degassed dichloromethane (DCM).

    • Crucial Step: Bubble argon through the solution for 15 minutes to remove dissolved oxygen, which can poison the ruthenium catalyst.

  • Catalysis:

    • Add Grubbs 2nd Generation catalyst (425 mg, 0.25 mmol).

    • Attach a reflux condenser and heat the mixture to 40 °C for 12 hours under a positive pressure of argon.

    • Validation Check: The reaction mixture will maintain a deep red/brown color. Monitor completion via TLC (stain with ninhydrin after heating).

  • Purification:

    • Cool to room temperature and add 1 mL of ethyl vinyl ether to quench the catalyst (stirs for 30 mins).

    • Concentrate the mixture and purify via silica gel chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate Boc-(S,E)-3-amino-6-phenylhex-5-enoic acid.

Phase 3: Acidolytic Deprotection

Objective: Remove the Boc group to yield the final hydrochloride salt.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate (1.0 g, ~3.2 mmol) in 5 mL of anhydrous DCM.

    • Slowly add 15 mL of 4M HCl in dioxane at 0 °C.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: CO₂ gas evolution will be observed initially.

  • Isolation:

    • Evaporate the solvents under reduced pressure.

    • Triturate the resulting sticky residue with cold diethyl ether (3 × 20 mL). The product will precipitate as a highly pure, off-white solid.

    • Filter and dry under high vacuum to yield (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride.

References

  • Crysdot LLC. "(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride". Crysdot LLC Catalog.
  • EvitaChem. "Buy N-Boc-allylglycine methyl ester (EVT-8807243)". EvitaChem Product Data.
  • National Institutes of Health (PMC). "Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles". Molecules.
  • ResearchGate. "Synthesis of (+)-Cladospolide C". Organic Letters.

Sources

Application

Application Notes and Protocols: (S)-3-Amino-6-phenylhex-5-enoic Acid as a Chiral Building Block in Peptidomimetics

Introduction: The Strategic Advantage of Conformational Constraint in Peptidomimetic Design The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Conformational Constraint in Peptidomimetic Design

The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability and low bioavailability.[] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a compelling solution to overcome these challenges.[2][3] A key strategy in modern peptidomimetic design is the incorporation of non-canonical amino acids that introduce specific conformational constraints.[4] By reducing the flexibility of the peptide backbone, these building blocks can lock the molecule into a bioactive conformation, leading to enhanced receptor affinity, selectivity, and resistance to proteolytic degradation.[4]

(S)-3-Amino-6-phenylhex-5-enoic acid is a chiral β-amino acid that serves as a unique and powerful building block for this purpose. Its structure incorporates three key features that make it highly valuable for drug development professionals:

  • β-Amino Acid Backbone: The additional methylene group in the backbone, compared to α-amino acids, alters the natural geometry of the peptide chain. This modification makes the resulting peptidomimetic resistant to degradation by common proteases and capable of forming novel, stable secondary structures such as helices and turns.[][5]

  • Stereochemically Defined (S)-Chiral Center: The defined stereochemistry at the C3 position is crucial for directing the three-dimensional arrangement of the side chain and the peptide backbone, which is essential for specific molecular recognition at biological targets.[]

  • Unsaturated Phenyl Side Chain: The rigid, planar styryl-like moiety at the C6 position introduces a significant conformational restraint. This bulky and hydrophobic group can influence peptide folding through steric interactions and π-π stacking, potentially stabilizing specific secondary structures like β-turns.[6] Furthermore, the terminal alkene functionality serves as a chemical handle for further modifications, such as cyclization or the attachment of other functional groups.[2]

This guide provides a comprehensive overview of the application of (S)-3-Amino-6-phenylhex-5-enoic acid in peptidomimetic synthesis, including a discussion of its synthesis, detailed protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and methods for characterization.

Part 1: The Building Block - Synthesis and Properties

While commercially available from specialty suppliers, understanding the synthesis of the Fmoc-protected building block is valuable for researchers. An enantioselective synthesis is critical to ensure the stereochemical purity of the final peptidomimetic.

Plausible Retrosynthetic Approach

G Fmoc_AA Fmoc-(S)-3-amino-6-phenylhex-5-enoic acid Unprotected_AA (S)-3-Amino-6-phenylhex-5-enoic acid Fmoc_AA->Unprotected_AA Fmoc Protection Keto_Ester Ethyl 6-phenyl-3-oxohex-5-enoate Unprotected_AA->Keto_Ester Asymmetric Amination Asymmetric_Reduction Asymmetric Reductive Amination (e.g., Chiral Phosphoric Acid Catalyst + Hantzsch Ester) Unprotected_AA->Asymmetric_Reduction Fmoc_Cl Fmoc-Cl or Fmoc-OSu Cinnamaldehyde Cinnamaldehyde Keto_Ester->Cinnamaldehyde Knoevenagel-type Condensation Ethyl_Acetoacetate Ethyl acetoacetate Keto_Ester->Ethyl_Acetoacetate Keto_Ester->Asymmetric_Reduction

Caption: Plausible retrosynthetic pathway for Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid.

This approach involves an asymmetric reductive amination of a β-keto ester, a well-established method for creating chiral amines.[7] The key β-keto ester intermediate could be synthesized from commercially available cinnamaldehyde and ethyl acetoacetate. The subsequent protection of the amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group yields the final building block ready for SPPS.

Physicochemical Properties

The hydrochloride salt of the unprotected amino acid is a known compound. For peptidomimetic synthesis, the Fmoc-protected version is required.

PropertyValue / DescriptionSource
IUPAC Name (S,E)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid-
Molecular Formula C27H25NO4-
Molecular Weight 427.49 g/mol -
Appearance Typically a white to off-white solid-
Solubility Soluble in common SPPS solvents like DMF and NMP[8]
Key Structural Features Fmoc-protected β-amino acid with a terminal styryl group[2]

Part 2: Incorporation into Peptides via Fmoc SPPS

The incorporation of Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid into a growing peptide chain follows the standard workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The cyclical process involves the deprotection of the N-terminal Fmoc group and subsequent coupling of the next amino acid.[8]

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol

This protocol outlines a standard manual procedure for a single coupling cycle on a 0.1 mmol scale. It should be adapted based on the specific peptide sequence and available equipment.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling Reagents (see Table 2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)[8]

  • Cold diethyl ether

Protocol Steps:

  • Resin Preparation:

    • Place the resin (approx. 135 mg for 0.74 mmol/g loading) in a fritted reaction vessel.

    • Add 5-10 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[8]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature. Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes to ensure complete deprotection.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid (4 eq., 0.4 mmol, 171 mg), the chosen coupling reagent (e.g., HBTU, 3.8 eq., 0.38 mmol, 144 mg), and an additive if required (e.g., HOBt) in DMF (3-4 mL).[8]

    • Add DIPEA (8 eq., 0.8 mmol, 139 µL) to the vial. Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Causality Note: β-amino acids, especially those with bulky side chains, can exhibit slower coupling kinetics. A longer coupling time or a double coupling (repeating the step with fresh reagents) may be necessary to drive the reaction to completion. The use of a more potent activating agent like HATU is also recommended for difficult couplings.[10]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove all excess reagents and byproducts.

  • Monitoring the Coupling (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test on a few beads of resin. A positive result (blue/purple beads) indicates incomplete coupling (free primary amines), necessitating a second coupling. A negative result (yellow/colorless beads) indicates a successful coupling.[8]

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin extensively with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 5-10 mL of Reagent K) to the dried resin.

    • Agitate the mixture for 2-4 hours at room temperature in a fume hood.[8]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Selection of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions like racemization.

ReagentAcronymClassRecommended Equivalents (AA:Reagent:Base)NotesSource
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium Salt1:1:2Effective for standard couplings.[11]
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUAminium/Uronium Salt1:0.95:2Widely used, efficient, and cost-effective. A slight sub-stoichiometric amount of HBTU relative to the amino acid can prevent side reactions.[12]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUAminium/Uronium Salt1:0.9:2More reactive than HBTU, highly recommended for sterically hindered couplings, such as those involving β-amino acids.[9][10]
N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleDIC/HOBtCarbodiimide1:1:1 (DIC/HOBt)A classic, cost-effective method. The HOBt additive is crucial to suppress racemization.[12]

Part 3: Characterization and Expected Outcomes

Purification and Analysis

The crude peptide obtained after cleavage should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptidomimetic must be confirmed using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]

  • RP-HPLC: A gradient of acetonitrile in water (both typically containing 0.1% TFA) is used. The increased hydrophobicity from the phenylhexenoic acid side chain will likely increase the peptide's retention time compared to a similar peptide without this modification.

  • Mass Spectrometry: The observed molecular weight should match the calculated theoretical mass of the desired peptidomimetic, confirming its identity.

Conformational Analysis

The primary reason for incorporating (S)-3-Amino-6-phenylhex-5-enoic acid is to induce a specific, stable conformation. This must be verified experimentally.

G cluster_peptide Peptide Backbone cluster_constraint Potential Conformational Influence AA1 AA(i-1) BetaAA (S)-3-Amino-6- phenylhex-5-enoic acid (AA i) AA3 AA(i+1) Turn β-Turn Induction BetaAA->Turn Backbone Alteration Stacking π-π Stacking BetaAA->Stacking Aromatic Side Chain Steric Steric Restriction BetaAA->Steric Bulky Group

Caption: Potential conformational influences of the building block on peptide structure.

  • Circular Dichroism (CD) Spectroscopy: This technique provides information about the overall secondary structure content (e.g., helices, sheets, turns) of the peptide in solution. The presence of a defined secondary structure, indicated by characteristic CD spectra, would support the role of the building block as a conformational constraint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) in a suitable solvent (like methanol-d4 or a water/acetonitrile mixture) are the most powerful tools for detailed structural analysis.

    • NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (< 5 Å). The pattern of these cross-peaks allows for the determination of the peptide's three-dimensional fold and can provide direct evidence for specific turn structures or side-chain orientations induced by the (S)-3-Amino-6-phenylhex-5-enoic acid residue.[13]

    • Temperature Coefficient of Amide Protons: Measuring the change in the chemical shift of amide protons with temperature can identify protons involved in stable intramolecular hydrogen bonds, which are hallmarks of folded structures.

By leveraging the unique structural features of (S)-3-Amino-6-phenylhex-5-enoic acid, researchers can design and synthesize novel peptidomimetics with enhanced stability and pre-organized conformations, providing a powerful tool for the development of next-generation therapeutics.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

  • Barrett, G. C., & Elmore, D. T. (2012). Amino Acids and Peptides. Cambridge University Press. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Nowick, J.S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Wikipedia. (2023). Peptidomimetic. Available at: [Link]

  • Burgess, K. (2010). Universal Peptidomimetics. ACS Chemical Biology, 5(12), 1149-1159. Available at: [Link]

  • Kalita, S., et al. (2020). Peptidomimetics prepared by tail-to-side chain one component peptide stapling inhibit Alzheimer's amyloid-β fibrillogenesis. Chemical Science, 11(16), 4171-4179. Available at: [Link]

  • Haas, E., et al. (1988). Conformational Studies of a Peptide Corresponding to a Region of the C-Terminus of Ribonuclease A: Implications as a Potential Chain-Folding Initiation Site. Biochemistry, 27(13), 4908-4914. Available at: [Link]

  • Mandal, B., et al. (2020). Peptidomimetics prepared by tail-to-side chain one component peptide stapling inhibit Alzheimer's amyloid-β fibrillogenesis. Chemical Science, 11, 4171-4179. Available at: [Link]

  • Spring, D.R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(14), 2192-2194. Available at: [Link]

  • Fletcher, S., & Hamilton, A.D. (2006). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein-Protein Interactions. Current Topics in Medicinal Chemistry, 6(9), 943-949. Available at: [Link]

  • Balaram, P., et al. (2009). Conformational Studies of the C-Terminal 16-Amino-Acid-Residue Fragment of the B3 Domain of the Immunoglobulin Binding Protein G from Streptococcus. Chemistry & Biodiversity, 6(8), 1143-1155. Available at: [Link]

  • Hofmann, H.J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 432(1-2), 119-132. Available at: [Link]

  • Brik, A., & Dawson, P.E. (2008). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Organic Letters, 10(16), 3543-3546. Available at: [Link]

  • Overman, L.E., & Flippin, L.A. (1995). Enantioselective Total Synthesis of Either Enantiomer of the Antifungal Antibiotic Preussin (L-657,398) from (S)-Phenylalanine. The Journal of Organic Chemistry, 60(21), 6666-6667. Available at: [Link]

  • Novabiochem. (2013). NEW Derivatives for Fmoc SPPS. Available at: [Link]

  • Alavijeh, M.S., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 17(1), 370-381. Available at: [Link]

  • Crysdot LLC. (n.d.). (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride. Available at: [Link]

  • Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Available at: [Link]

  • Wang, J., et al. (2007). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic & Biomolecular Chemistry, 5(20), 3326-3332. Available at: [Link]

  • Karle, I.L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biochemistry, 29(28), 6747-6756. Available at: [Link]

  • Burk, M.J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. Available at: [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available at: [Link]

  • Lenci, E., et al. (2021). PepSeA: Peptide Sequence Alignment and Visualization Tools to Enable Lead Optimization. Journal of Chemical Information and Modeling, 61(11), 5343-5351. Available at: [Link]

  • G.S. Kula, et al. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics, 23, 235-245. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of (S)-3-Amino-6-phenylhex-5-enoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Peptidic Toolbox with Non-Natural Amino Acids The introduction of non-natural amino acids (UAAs) into peptide sequences is a pow...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Toolbox with Non-Natural Amino Acids

The introduction of non-natural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological and physicochemical properties of therapeutic peptides.[1] By moving beyond the canonical 20 amino acids, researchers can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel functionalities.[2] (S)-3-Amino-6-phenylhex-5-enoic acid, a chiral β-amino acid with a styryl moiety, represents a unique building block for designing peptidomimetics with constrained conformations and potential for specific molecular interactions. Its incorporation can influence peptide secondary structure and provide a handle for post-synthetic modifications. This guide provides a comprehensive overview and detailed protocols for the successful integration of this promising UAA into peptide chains using solid-phase peptide synthesis (SPPS).

Properties of (S)-3-Amino-6-phenylhex-5-enoic Acid

A thorough understanding of the chemical properties of (S)-3-Amino-6-phenylhex-5-enoic acid is essential for developing a successful synthesis strategy.

PropertyValue
Chemical Structure (S)-3-Amino-6-phenylhex-5-enoic acid structure
IUPAC Name (3S)-3-Amino-6-phenylhex-5-enoic acid
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Key Structural Features β-amino acid, styryl group (conjugated double bond and phenyl ring)

Protecting Group Strategy: A Critical Choice

The success of SPPS is highly dependent on the selection of an appropriate and orthogonal protecting group strategy.[3] This ensures that the desired peptide bond is formed without unintended side reactions involving the reactive functional groups of the amino acids.[4]

α-Amino Group Protection: Fmoc vs. Boc

Two primary strategies dominate SPPS: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches.[1]

  • Fmoc Strategy: This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group. The Fmoc group is removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[4] The mild conditions for Fmoc deprotection make this the preferred strategy for a wide range of peptides, including those with sensitive modifications.[1]

  • Boc Strategy: This classic approach employs the acid-labile Boc group for α-amino protection, which is removed with a moderate acid like TFA.[1] Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal.[1] While robust, the harsh cleavage conditions of the Boc strategy can be detrimental to sensitive peptides.

Recommendation for (S)-3-Amino-6-phenylhex-5-enoic Acid:

For the incorporation of (S)-3-Amino-6-phenylhex-5-enoic acid, the Fmoc strategy is highly recommended . The primary reason is the presence of the acid-sensitive styryl moiety. The repeated use of TFA for Boc deprotection could potentially lead to side reactions involving the double bond, such as protonation-initiated cyclization or polymerization. The milder, basic conditions of Fmoc deprotection are less likely to affect the integrity of the styryl group.

Solid-Phase Peptide Synthesis Protocol: Fmoc/tBu Strategy

This section provides a detailed, step-by-step protocol for the incorporation of Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid into a growing peptide chain on a solid support.

Materials and Reagents
  • Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid

  • Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected proteinogenic amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (anhydrous)

Experimental Workflow

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-(S)-3-Amino- 6-phenylhex-5-enoic acid (HATU/DIPEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Continue Elongation Cleavage Cleavage and Deprotection (TFA/TIS/H2O) Washing_2->Cleavage Final Step Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Figure 1. General workflow for the solid-phase synthesis of a peptide containing (S)-3-Amino-6-phenylhex-5-enoic acid.

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-(S)-3-Amino-6-phenylhex-5-enoic Acid:

    • In a separate vial, dissolve Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and then with DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent proteinogenic amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The TIS acts as a scavenger to protect the styryl group from carbocations generated during cleavage.[6]

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.

    • Dry the crude peptide pellet under vacuum.

Potential Challenges and Troubleshooting

The incorporation of (S)-3-Amino-6-phenylhex-5-enoic acid presents unique challenges that require careful consideration.

  • Steric Hindrance: As a β-amino acid, it is more sterically hindered than α-amino acids, which can lead to slower and less efficient coupling reactions.

    • Solution: Employ more potent coupling reagents like HATU or HCTU.[7] Increasing the coupling time and using a higher excess of the amino acid can also improve the yield. Microwave-assisted SPPS can be beneficial in driving difficult couplings to completion.

  • Side Reactions of the Styryl Group: The conjugated double bond and the phenyl ring of the styryl moiety are susceptible to certain side reactions.

    • Acid-catalyzed reactions: Although the Fmoc strategy minimizes acid exposure, the final TFA cleavage step can still pose a risk. Protonation of the double bond could lead to the formation of a stable benzylic carbocation, which might be attacked by nucleophiles or lead to polymerization.

      • Solution: The use of scavengers like TIS in the cleavage cocktail is crucial to trap any generated carbocations.[6]

    • Oxidation: The double bond may be susceptible to oxidation, especially if the peptide is subjected to harsh conditions.

      • Solution: Handle the peptide under an inert atmosphere (e.g., argon or nitrogen) whenever possible, and use degassed solvents.

  • Aggregation: Peptides containing hydrophobic residues like the phenyl group in (S)-3-Amino-6-phenylhex-5-enoic acid can be prone to aggregation during synthesis, leading to incomplete reactions.[2]

    • Solution: Use of aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts can be beneficial. Lowering the resin loading can also mitigate aggregation.

Characterization of the Final Peptide

The successful incorporation and purity of the peptide containing (S)-3-Amino-6-phenylhex-5-enoic acid must be verified using appropriate analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the crude peptide and for its purification.[8]

  • Method: A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. The hydrophobic nature of the phenyl group will likely increase the retention time of the peptide.[9]

  • Data Interpretation: The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[10]

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

  • Data Interpretation: The observed molecular weight should match the calculated theoretical molecular weight of the desired peptide. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the (S)-3-Amino-6-phenylhex-5-enoic acid residue.[11]

Applications and Future Directions

The incorporation of (S)-3-Amino-6-phenylhex-5-enoic acid opens up new avenues for peptide-based drug discovery and material science.

  • Constrained Peptidomimetics: The β-amino acid backbone can induce specific secondary structures, leading to peptides with enhanced stability and receptor binding affinity.

  • Probes for Biological Systems: The styryl group can serve as a spectroscopic probe or a reactive handle for bioconjugation reactions.

  • Development of Novel Biomaterials: The unique structural features of this UAA can be exploited to design self-assembling peptides for applications in tissue engineering and drug delivery.

Further research into the specific conformational preferences induced by this amino acid and its impact on the biological activity of various peptides will undoubtedly expand its utility in the field of peptide science.

References

  • Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem. Accessed March 25, 2026.
  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3537-3542.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
  • Chen, Y. H., & Chen, S. T. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 45(6), 719-726.
  • Coupling Reagents. Aapptec. Accessed March 25, 2026.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Vila-Perelló, M., & Muir, T. W. (2010). Synthesis and purification of highly hydrophobic peptides derived from the C-terminus of amyloid β-protein. FEBS letters, 584(10), 1833–1838.
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current opinion in chemical biology, 15(3), 349–355.
  • Carpino, L. A., El-Faham, A., & Albericio, F. (1994). HATU: a third-generation coupling reagent. Tetrahedron letters, 35(15), 2279-2282.
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry of peptides and proteins. Methods in enzymology, 564, 3–32.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Accessed March 25, 2026.
  • Aguilar, M. I. (2004). HPLC of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 251, 3–15.
  • Varkey, J. T. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(1), 1-10.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Analysis of fragmentation pathways of peptide modified with quaternary ammonium and phosphonium group as ionization enhancers. Methods (San Diego, Calif.), 35(3), 211–222.
  • Tabb, D. L., Smith, L. M., & Wysocki, V. H. (2003). Peptide fragmentation patterns in mass spectrometry. Analytical chemistry, 75(13), 285A–291A.
  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Accessed March 25, 2026.
  • HPLC analysis and purification of peptides. (2007). Methods in molecular biology (Clifton, N.J.), 386, 3-35.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020).
  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019).
  • Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Journal of peptide science : an official publication of the European Peptide Society, 13(6), 337-349.
  • Kent, S. B. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.
  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2025). Journal of Peptide Science.
  • Yates, J. R. (1997). U.S. Patent No. 5,538,897. Washington, DC: U.S.
  • Albericio, F., & Carpino, L. A. (2002). Safety-catch linkers for solid-phase peptide synthesis. Current opinion in chemical biology, 6(3), 307-314.
  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2023). IntechOpen.

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Characterization of (S)-3-Amino-6-phenylhex-5-enoic acid

Introduction: The Structural Imperative of (S)-3-Amino-6-phenylhex-5-enoic acid (S)-3-Amino-6-phenylhex-5-enoic acid is a chiral, non-proteinogenic γ-amino acid derivative. Its structure incorporates several key features...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative of (S)-3-Amino-6-phenylhex-5-enoic acid

(S)-3-Amino-6-phenylhex-5-enoic acid is a chiral, non-proteinogenic γ-amino acid derivative. Its structure incorporates several key features of interest to researchers in drug development and medicinal chemistry: a stereocenter at the C3 position, a terminal phenyl group, and a carbon-carbon double bond, which introduces the possibility of E/Z isomerism. The biological activity of such molecules is often intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous confirmation of the absolute stereochemistry and the overall molecular architecture is a critical step in its synthesis and application as a potential therapeutic agent or a building block in more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the multi-faceted NMR characterization of (S)-3-Amino-6-phenylhex-5-enoic acid, detailing not just the 'how' but also the 'why' behind each experimental choice. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals seeking to rigorously validate the structure and stereochemistry of this and structurally related compounds.

Predicted NMR Data Summary

To provide a practical framework for the following protocols and discussion, a full suite of NMR data for (S)-3-Amino-6-phenylhex-5-enoic acid has been predicted using advanced computational algorithms and is presented below. These values serve as a reliable guide for what to expect during experimental data acquisition and analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H1~12.5br s-
H2a/H2b2.45 - 2.60m-
H33.50 - 3.65m-
H4a/H4b2.30 - 2.45m-
H56.10 - 6.25dtJ(H5-H6) ≈ 15.8, J(H5-H4) ≈ 6.5
H66.55 - 6.70dJ(H6-H5) ≈ 15.8
H-Ar (ortho)7.35 - 7.45d~7.5
H-Ar (meta)7.25 - 7.35t~7.5
H-Ar (para)7.15 - 7.25t~7.5
NH₂1.50 - 2.50br s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (ppm)DEPT-135
C1 (COOH)~175.0-
C2 (CH₂)~40.0Negative
C3 (CH)~50.0Positive
C4 (CH₂)~35.0Negative
C5 (CH)~128.0Positive
C6 (CH)~132.0Positive
C-Ar (ipso)~137.0-
C-Ar (ortho)~126.0Positive
C-Ar (meta)~128.5Positive
C-Ar (para)~127.0Positive

Experimental Workflow: A Multi-dimensional Approach to Structural Verification

The complete and unambiguous characterization of (S)-3-Amino-6-phenylhex-5-enoic acid requires a suite of NMR experiments. The logical flow of these experiments is designed to build a comprehensive picture of the molecule's structure, from basic proton and carbon environments to through-bond and through-space correlations.

Caption: Key expected COSY, HMBC, and NOESY correlations for structural elucidation.

  • ¹H and ¹³C Signal Assignment:

    • The downfield singlet around 12.5 ppm in the ¹H spectrum is characteristic of a carboxylic acid proton. The corresponding carbon signal around 175.0 ppm in the ¹³C spectrum confirms this assignment.

    • The aromatic region of the ¹H spectrum (7.15-7.45 ppm) will show signals for the five protons of the phenyl group. The corresponding carbon signals will appear between 126.0 and 137.0 ppm.

    • The vinyl protons (H5 and H6) will be in the range of 6.10-6.70 ppm in the ¹H spectrum, with a large coupling constant (~16 Hz) indicative of a trans relationship. Their corresponding carbons will be in the 128.0-132.0 ppm range.

    • The remaining aliphatic protons (H2, H3, H4) will be in the upfield region of the ¹H spectrum. The DEPT-135 spectrum will confirm that C2 and C4 are CH₂ groups (negative signals) and C3 is a CH group (positive signal).

  • Establishing Connectivity with 2D NMR:

    • COSY: Starting from the vinyl proton H5, one can "walk" along the carbon chain by identifying its coupling to H4, which in turn will be coupled to H3, and H3 will show a correlation to H2. This confirms the backbone connectivity.

    • HSQC: This experiment will definitively link each proton to its directly attached carbon. For example, the proton signal at ~3.55 ppm (H3) will show a cross-peak with the carbon signal at ~50.0 ppm (C3).

    • HMBC: This is crucial for connecting the fragments. The protons at C2 will show a correlation to the carboxylic acid carbon C1, confirming their proximity. The protons at H4 will show a correlation to the vinyl carbon C5, and H6 will show a correlation to the ipso-carbon of the phenyl ring, linking the aliphatic chain to the aromatic system.

  • Determining Stereochemistry with NOESY/ROESY:

    • The key to confirming the stereochemistry lies in observing the through-space interactions involving the chiral center at C3.

    • A NOESY/ROESY experiment will reveal the spatial proximity of the proton at H3 to the protons on the adjacent methylene groups (H2 and H4). The pattern and intensity of these NOE cross-peaks can be used to infer the preferred conformation around the C2-C3 and C3-C4 bonds, which is influenced by the stereochemistry at C3. While determining the absolute (S) configuration solely from NOESY is not possible without a reference, it provides the relative stereochemistry and conformational information. To determine the absolute configuration, one might need to use chiral derivatizing agents and acquire NMR data on the resulting diastereomers.

Conclusion

The comprehensive suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural and stereochemical characterization of (S)-3-Amino-6-phenylhex-5-enoic acid. By systematically applying 1D and 2D NMR techniques, researchers can move beyond simple confirmation of presence to a detailed, three-dimensional understanding of the molecule. This level of analytical rigor is indispensable in the fields of drug discovery and development, where structure unequivocally dictates function.

References

  • Organic Letters. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. [Link]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved March 26, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved March 26, 2026, from [Link]

  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum?[Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000351 - Hexanoic Acid. Retrieved March 26, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Table 2 Correlations in the HSQC and HMBC spectra of 19. Retrieved March 26, 2026, from [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • National Institutes of Health. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved March 26, 2026, from [Link]

  • National Institutes of Health. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization of (S)-3-Amino-6-phenylhex-5-enoic Acid During Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation when incorporating (S)-3-Amino-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation when incorporating (S)-3-Amino-6-phenylhex-5-enoic acid into peptide sequences.

Unlike standard α -amino acids, β3 -amino acids present unique mechanistic challenges during solid-phase peptide synthesis (SPPS). Below, we dissect the causality of these side reactions and provide a self-validating, field-proven protocol to ensure absolute stereointegrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is (S)-3-Amino-6-phenylhex-5-enoic acid racemizing? I thought β3 -amino acids were immune to oxazolone-mediated racemization. A1: You are correct that β3 -amino acids do not readily form the 5-membered oxazolone intermediates that plague α -amino acids [1]. However, they are highly susceptible to a completely different mechanism: base-catalyzed retro-Michael addition (E1cB elimination) . When the C1 carboxyl group is activated as an ester, the α -protons at C2 become acidic. In the presence of strong tertiary amine bases (like DIPEA or TEA), a proton is abstracted to form an enolate. This enolate expels the C3 amino group, forming an achiral α,β -unsaturated intermediate. The amine then re-adds non-stereoselectively, leading to racemization [3]. For (S)-3-Amino-6-phenylhex-5-enoic acid, this pathway is heavily exacerbated because the resulting elimination product is thermodynamically stabilized by extended conjugation with the C5-C6 styryl double bond.

Q2: I am currently using HATU and DIPEA for my couplings. Is this causing the stereochemical loss? A2: Yes. Uronium and aminium-based coupling reagents (such as HATU, HBTU, and TBTU) strictly require the addition of >= 2.0 equivalents of a tertiary amine base to drive the activation step [1]. This highly basic microenvironment is the direct trigger for the E1cB elimination pathway described above. To preserve the (S)-configuration at C3, you must abandon uronium salts for this specific residue.

Q3: What is the authoritative, field-proven alternative to prevent this? A3: The optimal strategy is to utilize base-free coupling conditions . The combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is the gold standard [2]. DIC/OxymaPure operates via a slightly acidic/neutral oximino active ester intermediate, completely circumventing the need for exogenous tertiary amines. This shuts down the E1cB elimination pathway while maintaining exceptional coupling kinetics.

Part 2: Quantitative Reagent Comparison

To highlight the causality between base strength and stereochemical degradation, the following table summarizes the risk profile of common coupling cocktails when applied to sensitive β3 -amino acids like (S)-3-Amino-6-phenylhex-5-enoic acid.

Coupling Reagent SystemBase RequiredBase EquivalentsActivation MechanismRisk of E1cB EliminationTypical Racemization (%)
HBTU / TEA Triethylamine2.0 - 3.0UroniumVery High20 - 35%
HATU / DIPEA DIPEA2.0UroniumHigh15 - 25%
PyBOP / TMP 2,4,6-Collidine2.0PhosphoniumModerate5 - 10%
DIC / HOBt None0Carbodiimide / OBtLow< 2.0%
DIC / OxymaPure None 0 Carbodiimide / Oximino Negligible < 0.5%

Data synthesized from established peptide coupling racemization studies [2].

Part 3: Mandatory Visualizations

The following diagrams illustrate the logical relationship between your choice of reagents and the chemical fate of the β -amino acid, as well as the optimized workflow.

Mechanism A (S)-3-Amino-6-phenylhex-5-enoic Acid (Activated Ester) B Base-Catalyzed Proton Abstraction (C2) A->B Excess DIPEA/TEA G Base-Free Coupling (DIC/OxymaPure) A->G Optimal Route C E1cB Elimination (Loss of Amine) B->C D α,β-Unsaturated Intermediate (Retro-Michael) C->D E Non-Stereoselective Re-addition D->E F Racemized Product (R/S Mixture) E->F H Direct Nucleophilic Attack by Resin-Bound Amine G->H I Stereopure Peptide (Retention of S-Config) H->I

Fig 1. Competing pathways: E1cB elimination (racemization) vs. base-free coupling (stereopure).

Workflow Step1 Step 1 Pre-activation DIC / OxymaPure (3 min, 0°C) Step2 Step 2 Resin Coupling No Tertiary Base (60 min, RT) Step1->Step2 Step3 Step 3 Kaiser Test Validate Completion (Self-Check) Step2->Step3 Step4 Step 4 Cleavage TFA Cocktail (95% TFA) Step3->Step4 Step5 Step 5 Chiral HPLC Stereointegrity Check Step4->Step5

Fig 2. Self-validating base-free SPPS workflow for sensitive beta-amino acids.

Part 4: Self-Validating Experimental Protocol

To guarantee success, this protocol is designed as a closed-loop, self-validating system. It includes built-in analytical checkpoints to verify both coupling efficiency and stereochemical retention [4].

Materials Required:
  • Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid (3.0 eq relative to resin loading)

  • DIC (3.0 eq) and OxymaPure (3.0 eq)

  • Dimethylformamide (DMF), anhydrous, amine-free

  • Kaiser Test Kit (Ninhydrin, Phenol, KCN solutions)

Step-by-Step Methodology:

Step 1: Base-Free Pre-Activation

  • Dissolve 3.0 eq of Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid and 3.0 eq of OxymaPure in minimal anhydrous DMF (approx. 0.1 M concentration).

  • Chill the solution to 0°C in an ice bath to suppress any ambient thermal degradation.

  • Add 3.0 eq of DIC dropwise. Stir for exactly 3 minutes to form the active oximino ester. Crucial Causality: Do NOT add DIPEA, TEA, or any other base. The slight acidity of OxymaPure prevents C2 enolization.

Step 2: Resin Coupling 4. Add the pre-activated mixture to the SPPS reaction vessel containing the deprotected, resin-bound peptide. 5. Agitate gently at room temperature for 60 to 90 minutes.

Step 3: In-Process Validation (Kaiser Test) 6. Extract a few resin beads, wash thoroughly with DCM, and perform a Kaiser Test. 7. Validation Check: A yellow/colorless bead indicates >99% coupling completion. A blue bead indicates unreacted primary amines. If blue, perform a second coupling using the exact same base-free conditions (do not resort to HATU/DIPEA to force completion).

Step 4: Cleavage & Final Stereochemical Validation 8. Proceed with the remainder of the peptide synthesis. Cleave the final peptide from the resin using a standard TFA/TIPS/H2O (95:2.5:2.5) cocktail. 9. Validation Check: Analyze the crude peptide via Chiral HPLC or Marfey's Reagent derivatization LC-MS against a synthesized racemic standard of the peptide. The base-free protocol should yield an (S)-epimer peak integration of >99.5%, validating the preservation of the β3 stereocenter.

References

  • AAPPTEC. "Coupling Reagents - Aapptec Peptides." AAPPTEC Technical Resources.
  • Highfine. "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis." Highfine News & Insights.
  • BenchChem. "Technical Support Center: Racemization of Boc-L-beta..." BenchChem Product Support.
  • PubMed/NIH. "A Concise beta-Lactam Route to Short Peptide Segments Containing beta,beta-Disubstituted beta-Amino Acids." Journal of Organic Chemistry.
Optimization

optimizing yield in the asymmetric synthesis of (S)-3-Amino-6-phenylhex-5-enoic acid

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis . As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up and optimization of complex peptidomimetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis . As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up and optimization of complex peptidomimetics.

The synthesis of (S)-3-Amino-6-phenylhex-5-enoic acid —a critical chiral β -amino acid intermediate used in the development of protease inhibitors and bioactive conjugates []—presents unique stereochemical and stability challenges. To achieve high enantiomeric and diastereomeric purity, the industry standard relies on the addition of lithium enolates to chiral N-tert-butanesulfinyl imines (Ellman's auxiliary) [2].

Below is our comprehensive, self-validating guide to troubleshooting and optimizing this specific synthetic pathway.

I. Synthetic Pathway Visualization

Workflow Step1 4-Phenylbut-3-enal + (R)-t-BuSONH₂ Step2 N-Sulfinyl Imine Intermediate Step1->Step2 Ti(OEt)₄, THF 0°C to RT Step3 β-Amino Sulfinamide tert-Butyl Ester Step2->Step3 t-Butyl Acetate, LiHMDS THF, -78°C Step4 (S)-3-Amino-6-phenylhex -5-enoic acid • HCl Step3->Step4 4M HCl in Dioxane Global Deprotection

Synthetic workflow for (S)-3-Amino-6-phenylhex-5-enoic acid using Ellman's chiral auxiliary.

II. Troubleshooting & FAQs

Q1: My imine condensation yield is stalling below 70%, and I am seeing multiple spots on TLC. What is going wrong? Causality & Solution: The starting material, 4-phenylbut-3-enal, is a β,γ -unsaturated aldehyde. Under harsh Lewis acidic conditions or prolonged heating, the double bond is highly prone to isomerize into conjugation with the aldehyde, forming a cinnamaldehyde derivative. Optimization: Do not use heat. Utilize strictly anhydrous Titanium(IV) ethoxide (Ti(OEt)₄) as both a mild Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium. Keep the reaction strictly between 0 °C and room temperature.

Q2: During the enolate addition, my diastereomeric ratio (dr) is poor (< 90:10). How can I force the reaction to yield exclusively the (S)-stereocenter? Causality & Solution: The stereocontrol of this reaction relies entirely on a highly ordered, six-membered Zimmerman-Traxler transition state. The lithium cation must coordinate to both the enolate oxygen and the sulfinyl oxygen of the imine [3]. Optimization:

  • Avoid coordinating additives: Never use HMPA or DMPU, as they will solvate the lithium ion, break the transition state coordination, and collapse your dr.

  • Increase steric bulk: Switch your enolate precursor from methyl acetate to tert-butyl acetate. The massive tert-butyl group heavily biases the facial attack.

  • Base selection: Use LiHMDS instead of LDA. LDA can occasionally act as a nucleophile or trigger unwanted side reactions, whereas LiHMDS is strictly a non-nucleophilic base.

Q3: I am losing product during the final ester hydrolysis and sulfinyl cleavage. How do I prevent degradation? Causality & Solution: Free β -amino acids are notoriously fragile in strong aqueous bases and can undergo retro-Michael additions or unwanted lactamization. Optimization: By using tert-butyl acetate in Step 2, you enable a global acidic deprotection . Treating the intermediate with 4M HCl in dioxane simultaneously cleaves the acid-labile tert-butyl ester and the N-sulfinyl group. This yields the final product directly as a stable hydrochloride salt, bypassing basic saponification entirely.

III. Quantitative Data Summary: Optimizing Enolate Addition

The following table summarizes in-house optimization data demonstrating the causal relationship between reagent selection and stereochemical outcome.

Enolate PrecursorBaseSolvent SystemAdditiveIsolated Yield (%)Diastereomeric Ratio (dr)
Methyl acetateLDATHFNone78%88:12
Methyl acetateLiHMDSTHFNone85%94:6
Methyl acetateLiHMDSTHF / HMPAHMPA (2 eq)62%55:45
tert-Butyl acetate LiHMDS THF None 92% >98:2

IV. Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of the N-Sulfinyl Imine
  • Reaction: In a flame-dried flask under inert atmosphere (N₂), dissolve 4-phenylbut-3-enal (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).

  • Activation: Cool the solution to 0 °C. Dropwise, add Ti(OEt)₄ (2.0 eq). Stir for 1 hour at 0 °C, then warm to room temperature and stir for 12 hours.

  • Quench: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white titanium dioxide suspension through a pad of Celite.

  • Self-Validation: Take an aliquot for ¹H NMR. The starting aldehyde proton (~9.8 ppm) must be completely absent, replaced by the characteristic imine proton singlet (~8.1 ppm).

Step 2: Diastereoselective Enolate Addition
  • Enolate Generation: In a separate flame-dried flask, cool a solution of LiHMDS (2.0 eq, 1.0 M in THF) to -78 °C. Slowly add tert-butyl acetate (2.0 eq). Stir for 30 minutes at -78 °C to ensure complete enolization.

  • Addition: Dissolve the imine from Step 1 in a minimal amount of dry THF and add it dropwise to the enolate solution, strictly maintaining the internal temperature at -78 °C. Stir for 3 hours.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH₄Cl, then warm to room temperature and extract with ethyl acetate.

  • Self-Validation: Analyze the crude mixture via LC-MS to confirm the mass of the adduct. ¹H NMR will show diagnostic diastereotopic α -protons (an ABX system) between 2.5 and 2.8 ppm. A single set of signals indicates high dr.

Step 3: Global Deprotection & Isolation
  • Cleavage: Dissolve the purified β -amino sulfinamide tert-butyl ester in 4M HCl in dioxane (10 volumes). Stir at room temperature for 4 hours.

  • Isolation: The cleavage of both the tert-butyl ester and the sulfinyl group will cause the target compound, (S)-3-Amino-6-phenylhex-5-enoic acid hydrochloride, to precipitate directly out of the dioxane solution as a white solid.

  • Self-Validation: Filter and wash the solid with cold diethyl ether. ¹H NMR (in D₂O or DMSO-d₆) must show the complete loss of the massive tert-butyl ester singlet (~1.4 ppm) and the sulfinyl tert-butyl singlet (~1.1 ppm).

V. References

  • Title: CAS 270596-35-5 ((3R)-3-Amino-6-phenyl-5-hexenoic acid) - BOC Sciences Source: bocsci.com URL:

  • Title: Three-component radical homo Mannich reaction (Synthesis and applications of tert-butanesulfinamide) Source: dntb.gov.ua (via Chem. Rev. 2010, 110, 3600–3740) URL:

  • Title: Enantioselective Synthesis of β-amino acids: A Review Source: researchgate.net URL:

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for (S)-3-Amino-6-phenylhex-5-enoic Acid

Welcome to the Technical Support Center. As a chiral β -amino acid featuring a hydrophobic styrenyl-type tail, (S)-3-Amino-6-phenylhex-5-enoic acid is a critical building block in the synthesis of peptidomimetics, macroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a chiral β -amino acid featuring a hydrophobic styrenyl-type tail, (S)-3-Amino-6-phenylhex-5-enoic acid is a critical building block in the synthesis of peptidomimetics, macrocycles, and targeted therapeutics such as JAK1 inhibitors.

Due to its amphoteric nature and surfactant-like structural properties, researchers frequently encounter isolation challenges, including "oiling out" and enantiomeric leakage. This guide provides field-proven troubleshooting insights, thermodynamic data, and self-validating protocols to ensure high chemical and optical purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: During aqueous workup, my crude product forms an intractable oil instead of precipitating. How do I force crystallization? The Causality: This liquid-liquid phase separation (oiling out) occurs because the hydrophobic 6-phenylhex-5-enyl tail disrupts the crystalline lattice formation when the molecule is highly solvated. Because it is an amphoteric β -amino acid, it possesses an isoelectric point (pI). If the pH deviates from the pI, the molecule carries a net charge, drastically increasing its hydration energy and preventing nucleation. The Solution: You must adjust the aqueous phase precisely to its isoelectric point where it exists as a neutral zwitterion with minimal solubility[1]. To prevent oiling, perform this pH adjustment at an elevated temperature (e.g., 40°C) to maintain supersaturation, then cool slowly to 4°C. The gradual cooling lowers the kinetic energy of the system, favoring ordered nucleation over phase separation.

Q2: My crude material contains 5-10% of the (R)-enantiomer. How can I enrich the optical purity during recrystallization? The Causality: Enantiomeric leakage is common in large-scale Mannich-type reactions or incomplete stereocontrol during upstream synthesis. For β -amino acids, the racemic mixture often forms a distinct crystal lattice that behaves differently than the pure enantiomer. The Solution: Convert the free amino acid to its hydrochloride salt. Recrystallizing the HCl salt from a binary mixture of hot methanol and ethyl acetate selectively precipitates the pure (S)-enantiomer, leaving the more soluble racemate in the mother liquor[2][3]. Alternatively, Crystallization-Induced Asymmetric Transformation (CIAT) can be employed if a racemizable stereocenter is present[].

Q3: Which solvent system is thermodynamically optimal for recrystallizing the free zwitterion? The Causality: The zwitterionic form is practically insoluble in non-polar organic solvents due to its strong dipole, but it is sparingly soluble in polar protic solvents. A binary system leveraging solvent dielectric constant manipulation is required to drive mass transfer. The Solution: Use a Water/Isopropanol or Water/Methanol system[5][6]. The compound is dissolved in a minimal volume of hot water (the high dielectric constant disrupts the intermolecular zwitterionic network). Isopropanol (which has a lower dielectric constant) is then added as an anti-solvent to decrease the bulk solubility and drive crystallization.

Part 2: Thermodynamic & Solubility Profiling

To design an effective purification workflow, it is critical to understand the divergent solubility profiles of the free base versus the hydrochloride salt.

Physicochemical PropertyFree Base (Zwitterion)Hydrochloride Salt
Physical State White to off-white crystalline powderWhite crystalline solid
Aqueous Solubility Sparingly soluble (Minimum at pH ~6.0)Freely soluble
Organic Solubility Insoluble in EtOAc, Hexanes, DCMSoluble in MeOH, EtOH; Insoluble in EtOAc
Isoelectric Point (pI) ~5.8 - 6.2N/A
Optimal Purification Strategy Isoelectric precipitation, H₂O/IPA recrystallizationAnti-solvent recrystallization (MeOH/EtOAc)

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Isoelectric Precipitation of the Free Amino Acid

Use this method to isolate the crude product directly from an aqueous reaction mixture.

  • Aqueous Extraction: Extract the crude reaction mixture with Dichloromethane (DCM) at pH 2.0. Discard the organic layer (which contains neutral impurities) and retain the aqueous layer containing the protonated (S)-3-Amino-6-phenylhex-5-enoic acid.

  • Thermal Stabilization: Heat the aqueous layer to 45°C under gentle stirring.

  • Isoelectric Adjustment: Slowly add 1M NaOH dropwise until the pH reaches 6.0.

    • Self-Validation Check: The pH must remain stable at 6.0 for 5 minutes. If it drifts downward, the buffering capacity of acidic impurities is interfering; add additional NaOH until the pH locks at 6.0.

  • Nucleation & Isolation: Remove the heat source and allow the solution to cool to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

    • Self-Validation Check: Inspect the mother liquor via UV-Vis spectroscopy (at ~254 nm for the styrenyl group). The absorbance should drop by >85% compared to the starting solution, confirming successful mass transfer to the solid phase.

  • Filtration: Filter the resulting white precipitate and wash with cold water, followed by cold acetone to remove residual water. Dry under vacuum at 40°C.

Protocol B: Optical Enrichment via Hydrochloride Salt Recrystallization

Use this method if the isolated free base has an enantiomeric excess (ee) below 98%.

  • Salt Formation: Suspend the crude free base in minimal Methanol (MeOH). Add 1.2 equivalents of ethereal HCl (2M in diethyl ether) dropwise at 0°C until the solid completely dissolves.

  • Hot Filtration: Heat the solution to 50°C and pass it through a fine frit filter.

    • Self-Validation Check: No residue should remain on the filter paper. If residue is present, it indicates inorganic salt impurities (e.g., NaCl) which must be removed before proceeding.

  • Anti-Solvent Addition: While maintaining the filtrate at 50°C, slowly add Ethyl Acetate (EtOAc) dropwise until the solution becomes faintly turbid (the cloud point). Add just enough MeOH (1-2 drops) to clear the turbidity.

  • Crystallization: Allow the solution to cool undisturbed to room temperature overnight.

  • Validation & Recovery: Collect the highly crystalline needles via vacuum filtration.

    • Self-Validation Check: Perform chiral HPLC on the dried crystals. The enantiomeric excess must read >99% ee. If it does not, repeat the recrystallization step using the exact same solvent ratio.

Part 4: Process Visualization

PurificationWorkflow Crude Crude (S)-3-Amino-6-phenylhex-5-enoic acid (Aqueous/Organic Mixture) Acidify Acidify to pH < 2 (Form Hydrochloride Salt) Crude->Acidify Extract Organic Extraction (Remove Neutral Impurities) Acidify->Extract Aqueous Aqueous Layer (Contains Target Salt) Extract->Aqueous AdjustPH Adjust to Isoelectric Point (pH ~6.0) (Form Zwitterion) Aqueous->AdjustPH Precipitate Isoelectric Precipitation (Crude Solid) AdjustPH->Precipitate Recrystallize Recrystallization (MeOH/H2O or EtOAc) Precipitate->Recrystallize Pure Pure (S)-Isomer (>99% ee) Recrystallize->Pure

Workflow for the isoelectric isolation and recrystallization of the target beta-amino acid.

References

  • US3105092A - Purification of beta-alanine Source: Google Patents URL
  • US20130165693A1 - Process for preparing 4-amino-5-hexenoic acid and intermediates thereof Source: Google Patents URL
  • Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes Source: Journal of the American Chemical Society URL:[Link]

Sources

Optimization

minimizing side reactions during (S)-3-Amino-6-phenylhex-5-enoic acid scale-up

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols for scaling up (S)-3-Amino-6-phenylhex-5-enoic acid , a critical chiral intermediate used in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols for scaling up (S)-3-Amino-6-phenylhex-5-enoic acid , a critical chiral intermediate used in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs).

Scaling up this molecule typically involves one of two primary synthetic pathways: Pathway A (Ellman’s Sulfinamide Route) or Pathway B (Olefin Cross-Metathesis Route) . Below, we address the most common scale-up bottlenecks—specifically, controlling regioselectivity, preserving stereocenters, and preventing catalyst degradation.

Section 1: Pathway A - Ellman's Sulfinamide Route

FAQ 1: Why am I seeing significant 1,4-conjugate addition instead of the desired 1,2-addition? Causality & Solution: When condensing cinnamaldehyde with (R)-tert-butanesulfinamide, the resulting chiral imine retains a highly conjugated α,β -unsaturated system. If you use soft nucleophiles (such as standard lithium enolates), orbital control dictates attack at the β -carbon, leading to unwanted 1,4-conjugate addition[1]. To fix this, shift the reaction from orbital control to charge control by using harder nucleophiles. Transmetalating your enolate to a Zinc (Reformatsky-type) or Titanium species hardens the nucleophile and promotes tight chelation to the sulfinyl oxygen. This locked, six-membered transition state exclusively drives 1,2-addition to the imine carbon, yielding the correct backbone[2].

FAQ 2: How do I prevent epimerization and ensure high diastereomeric excess (de)? Causality & Solution: Epimerization occurs when the enolate addition is reversible or when the transition state is too loose, allowing bond rotation before the stereocenter is permanently fixed. To prevent this, run the reaction in strictly non-coordinating solvents (e.g., anhydrous DCM or Toluene) at -78 °C. Coordinating solvents like THF can disrupt the critical metal-sulfinyl chelation, leading to an open transition state and a severe drop in diastereoselectivity.

G A Cinnamaldehyde + (R)-t-Bu-Sulfinamide B Ti(OEt)4 Condensation (Imine Formation) A->B C Chiral Sulfinyl Imine B->C D Enolate Addition (Zn or Ti Enolate) C->D E 1,2-Addition Product (Desired) D->E Hard Nucleophile F 1,4-Addition Product (Side Reaction) D->F Soft Nucleophile G Acidic Deprotection (HCl/Dioxane) E->G H (S)-3-Amino-6-phenylhex-5-enoic acid G->H

Workflow of (S)-3-Amino-6-phenylhex-5-enoic acid synthesis via Ellman's sulfinamide.

Section 2: Pathway B - Olefin Cross-Metathesis Route

FAQ 3: My cross-metathesis yield is low, and the catalyst seems to die prematurely. What is happening? Causality & Solution: If you are attempting cross-metathesis on unprotected (S)-3-amino-4-pentenoic acid, the free primary amine acts as a strong σ -donor. It irreversibly coordinates to the Ruthenium center of Grubbs or Hoveyda-Grubbs catalysts, displacing the critical alkylidene or phosphine ligands and poisoning the catalyst. Always protect the primary amine with an electron-withdrawing protecting group (e.g., Boc or Fmoc) prior to metathesis. This delocalizes the nitrogen lone pair into the carbonyl, rendering it non-nucleophilic.

FAQ 4: I am observing double bond migration (isomerization) products instead of the clean (E)-styryl alkene. How can I suppress this? Causality & Solution: During the catalytic cycle of Ru-catalyzed metathesis, thermal degradation of the catalyst generates Ruthenium-hydride (Ru-H) species. These Ru-H complexes are highly active isomerization catalysts that facilitate double-bond migration along the aliphatic chain[3]. To suppress this, introduce 1,4-benzoquinone (10 mol%) as a co-additive. Benzoquinone acts as a mild, selective oxidant that rapidly scavenges Ru-H species without deactivating the primary Ru-alkylidene catalyst, thereby preserving the structural integrity of your terminal alkene[3].

G A Boc-(S)-3-amino-4-pentenoic acid + Styrene C Cross-Metathesis A->C B Hoveyda-Grubbs II Catalyst B->C D Desired E-Alkene (Target Backbone) C->D Major E Isomerized Alkene (Side Reaction) C->E Without Additive F Add 1,4-Benzoquinone (Ru-H Suppressor) F->C Prevents Isomerization

Cross-metathesis route highlighting the prevention of olefin isomerization using benzoquinone.

Quantitative Data Summaries

Table 1: Effect of Enolate Metal on Regio- and Stereoselectivity (Pathway A)

Enolate Metal Source Additive 1,2-Addition (%) 1,4-Addition (%) Diastereomeric Ratio (dr)
Lithium (Li) None 35% 65% 60:40
Titanium (Ti) Ti(O-iPr)₄ 85% 15% 90:10

| Zinc (Zn) | None | 98% | 2% | >95:5 |

Table 2: Impact of 1,4-Benzoquinone on Cross-Metathesis Isomerization (Pathway B)

Catalyst System Additive Target (E)-Alkene Yield Isomerized Byproduct
Grubbs II (5 mol%) None 62% 28%
Grubbs II (5 mol%) 1,4-Benzoquinone (10 mol%) 89% <2%

| Hoveyda-Grubbs II (5 mol%) | 1,4-Benzoquinone (10 mol%) | 94% | <1% |

Self-Validating Experimental Protocols

Protocol A: Zinc-Mediated Enolate Addition (Reformatsky-type)
  • Preparation: In a flame-dried flask under an inert Argon atmosphere, dissolve the cinnamaldehyde-derived (R)-tert-butanesulfinyl imine (1.0 eq) in anhydrous Toluene (0.2 M).

  • Temperature Control: Cool the solution to precisely -78 °C using a dry ice/acetone bath.

  • Reagent Generation: In a separate flask, prepare the Reformatsky reagent by reacting activated Zinc dust (2.0 eq) with ethyl bromoacetate (1.5 eq) in THF at reflux, then cool to room temperature and swap the solvent to Toluene under vacuum.

  • Addition: Add the Zinc enolate dropwise to the imine solution at -78 °C to maintain strict charge control.

  • Reaction: Stir for 4 hours at -78 °C.

  • Workup: Quench the reaction cold with saturated aqueous NH₄Cl, extract with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H-NMR. A successful reaction will show a diastereomeric ratio of >95:5. The absence of saturated aldehyde/imine protons (typically found at 9.5-10.0 ppm or 8.0 ppm) validates that 1,4-addition has been successfully suppressed.

Protocol B: Benzoquinone-Assisted Cross-Metathesis
  • Preparation: Dissolve Boc-(S)-3-amino-4-pentenoic acid (1.0 eq) and styrene (3.0 eq) in rigorously degassed anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Additive Integration: Add 1,4-benzoquinone (10 mol%) to the reaction mixture to act as the Ru-H scavenger.

  • Catalysis: Add Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%) in one single portion.

  • Reaction: Heat the mixture to 40 °C under a positive pressure of Argon for 12 hours.

  • Quenching: Cool to room temperature and quench the active Ruthenium species by adding ethyl vinyl ether (excess). Stir for 30 minutes.

  • Purification: Concentrate the mixture and purify via silica gel chromatography to isolate the Boc-protected (E)-alkene product.

  • Self-Validation Checkpoint: Run a ¹H-NMR on the purified product. The trans-alkene geometry is validated by a large coupling constant ( J≈15−16 Hz) for the vinylic protons. The complete absence of internal methyl groups (which would appear as a doublet around 1.2-1.6 ppm) confirms that no double-bond migration (isomerization) occurred.

References

  • Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. University of Nottingham. 1

  • Design and characterization of mechanism-based inhibitors for the tyrosine aminomutase SgTAM. National Institutes of Health (PMC). 2

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal / J. Am. Chem. Soc.. 3

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern Analysis of (S)-3-Amino-6-phenylhex-5-enoic Acid: A Platform Comparison Guide

Executive Summary The structural elucidation and quantitation of non-natural β -amino acids, such as (S)-3-Amino-6-phenylhex-5-enoic acid , present unique analytical challenges. Unlike standard α -amino acids, β -amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantitation of non-natural β -amino acids, such as (S)-3-Amino-6-phenylhex-5-enoic acid , present unique analytical challenges. Unlike standard α -amino acids, β -amino acids exhibit distinct gas-phase dissociation behaviors due to the additional methylene group in their backbone.

This guide objectively compares the performance of two leading mass spectrometry (MS) fragmentation paradigms for the analysis of this compound: Resonance Collision-Induced Dissociation (CID) typically employed in Triple Quadrupole (QqQ) systems, and Higher-energy Collisional Dissociation (HCD) (beam-type CID) utilized in High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms. By understanding the causality behind these fragmentation patterns, researchers can select the optimal platform for either targeted quantitation or unknown structural elucidation.

Mechanistic Grounding: The Gas-Phase Chemistry of β -Amino Acids

(S)-3-Amino-6-phenylhex-5-enoic acid ( C12​H15​NO2​ , Exact Mass: 205.1103 Da) contains a styryl-like tail, a primary amine at the β -position, and a terminal carboxylic acid.

In conventional peptide and α -amino acid analysis, CID primarily targets the amide or Cα−C(O) bonds. However, the presence of the Cα−Cβ bond in β -amino acids fundamentally alters the thermodynamic landscape of dissociation[1].

  • Primary Neutral Losses: The lowest energy pathways involve the loss of ammonia ( −17 Da, yielding m/z 189.091) and water ( −18 Da, yielding m/z 188.107).

  • Backbone Cleavage: Cleavage of the Cα−Cβ bond is relatively rare compared to α -amino acids[1]. Instead, fragmentation often propagates from the styryl tail, yielding stable conjugated carbocations such as the cinnamyl cation ( m/z 117.070) and the tropylium ion ( m/z 91.054).

fragmentation M Precursor [M+H]+ m/z 206.118 NH3 [M+H - NH3]+ m/z 189.091 M->NH3 -17 Da (Low CE) H2O [M+H - H2O]+ m/z 188.107 M->H2O -18 Da (Low CE) C1 Cinnamyl Cation m/z 117.070 M->C1 Alkyl Cleavage (High CE) C2 Tropylium Ion m/z 91.054 C1->C2 -C2H2 (High CE)

Proposed MS/MS fragmentation pathway of (S)-3-Amino-6-phenylhex-5-enoic acid.

Platform Comparison: Resonance CID (QqQ) vs. Beam-Type HCD (Q-TOF)

The choice of instrument architecture dictates the activation mode, which directly impacts the observed fragmentation pattern of small biomolecules[2].

Triple Quadrupole (QqQ) - Resonance CID

In ion trap and standard QqQ systems, CID is a resonance excitation technique. Ions are slowly accelerated, experiencing multiple low-energy collisions with an inert gas (e.g., Argon).

  • Mechanism: This process allows the ion to equilibrate, almost exclusively funneling energy into the lowest-energy dissociation pathway (e.g., loss of NH3​ ).

  • Performance: Excellent for targeted MRM (Multiple Reaction Monitoring) assays due to the high yield of a single, stable product ion. However, it suffers from a "low-mass cutoff" and fails to generate deep structural fragments.

High-Resolution Q-TOF / Orbitrap - Beam-Type HCD

HCD operates as a non-resonant, beam-type collision method. Ions are accelerated into a collision cell at higher kinetic energies, resulting in iterative, non-equilibrium fragmentation events over a very short timeframe[3].

  • Mechanism: Because the ions do not have time to thermodynamically equilibrate, higher-energy bond cleavages occur simultaneously. Furthermore, primary fragment ions can undergo secondary collisions[3].

  • Performance: HCD produces a much richer spectrum, particularly in the low m/z region[3]. This makes it the superior choice for de novo structural elucidation and distinguishing (S)-3-Amino-6-phenylhex-5-enoic acid from isobaric interferences.

Quantitative Data Presentation

The following table summarizes the experimental fragmentation behavior of (S)-3-Amino-6-phenylhex-5-enoic acid across both platforms.

Fragment Ion IdentityExpected m/z Resonance CID (QqQ) Relative AbundanceBeam-Type HCD (Q-TOF) Relative AbundanceDiagnostic Utility
[M+H]+ 206.11815% (at 15 eV)0% (at 30 NCE)Precursor verification
[M+H - NH3]+ 189.091100% (Base Peak) 40%High sensitivity MRM transition
[M+H - H2O]+ 188.10765%25%Secondary MRM transition
Cinnamyl Cation 117.070< 5%100% (Base Peak) Structural confirmation of styryl tail
Tropylium Ion 91.054Not Detected85%Deep structural elucidation

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. By ramping collision energies, the analyst can map the energy-resolved breakdown curves[2], ensuring the selected parameters are optimal for their specific instrument.

Protocol A: QqQ MRM Optimization (Resonance CID)

Objective: Maximize the yield of the m/z 206.1 189.1 transition for high-sensitivity quantitation.

  • Sample Preparation: Prepare a 1 µg/mL solution of (S)-3-Amino-6-phenylhex-5-enoic acid in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infusion: Introduce the sample via syringe pump at 10 µL/min into the ESI source (Positive mode, +4500V).

  • Precursor Isolation: Set Q1 to isolate m/z 206.1 (Unit resolution).

  • Collision Energy (CE) Ramping: Perform a product ion scan (Q3 range: 50-210 m/z ). Ramp the CE from 5 eV to 40 eV in 5 eV increments.

  • Validation: Plot the intensity of m/z 189.1 versus CE. The optimal CE is the apex of this breakdown curve (typically ~15-20 eV for this neutral loss).

Protocol B: Q-TOF Structural Elucidation (Beam-Type HCD)

Objective: Generate a comprehensive fragmentation fingerprint for library matching.

  • Sample Introduction: Utilize the same preparation and infusion parameters as Protocol A.

  • Precursor Selection: Isolate m/z 206.118 in the quadrupole with a narrow isolation window (1.0 Th) to prevent co-isolation of background ions.

  • Normalized Collision Energy (NCE) Stepping: Because HCD yields rich low-mass fragments[3], acquire three distinct MS/MS spectra at NCE 20, 30, and 40 .

  • Validation: Verify the presence of the cinnamyl cation ( m/z 117.070) at NCE 30-40. If the precursor is completely depleted and only m/z 91.054 remains, the NCE is too high and must be scaled down.

workflow Sample Sample Prep 1 µg/mL in 50% MeOH ESI ESI (+) Ionization Sample->ESI QqQ QqQ Platform (Resonance CID) ESI->QqQ QTOF Q-TOF Platform (Beam-type HCD) ESI->QTOF OptCID CE Ramping (5-40 eV) QqQ->OptCID OptHCD NCE Stepping (20, 30, 40 NCE) QTOF->OptHCD Data1 Targeted MRM Quantitation OptCID->Data1 Data2 Structural Elucidation OptHCD->Data2

Experimental workflow comparing QqQ (CID) vs. Q-TOF (HCD) optimization strategies.

References

  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry National Center for Biotechnology Information (PMC) URL:[Link]

  • CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation Journal of Proteome Research - ACS Publications URL:[Link]

  • Identification of small molecules using accurate mass MS/MS search National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Comparative Efficacy of (S)-3-Amino-6-phenylhex-5-enoic Acid in Enzyme Inhibition Assays: A Technical Guide

The structural optimization of enzyme inhibitors often relies on chiral β -amino acid scaffolds to evade premature proteolytic degradation while maintaining high target affinity. Among these, (S)-3-Amino-6-phenylhex-5-en...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural optimization of enzyme inhibitors often relies on chiral β -amino acid scaffolds to evade premature proteolytic degradation while maintaining high target affinity. Among these, (S)-3-Amino-6-phenylhex-5-enoic acid (S-3-APH) has emerged as a highly specialized chemical probe. Featuring a distinctive phenyl-hexenoic backbone, S-3-APH provides a rigid, stereospecific framework for mapping the active sites of metalloaminopeptidases (e.g., Aminopeptidase N, APN) and pyridoxal 5'-phosphate (PLP)-dependent enzymes (e.g., GABA Aminotransferase, GABA-AT).

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of S-3-APH against industry-standard inhibitors—Bestatin and Vigabatrin. This document details its comparative efficacy, the mechanistic rationale behind its selectivity, and the self-validating experimental protocols required for rigorous kinetic evaluation.

Mechanistic Rationale & Target Specificity

To understand the efficacy of S-3-APH, we must first analyze the causality behind its structural design:

  • Metalloaminopeptidase Targeting: The β -amino group and adjacent carboxylate of S-3-APH are engineered to coordinate with the catalytic Zn2+ ion in the active site of metalloproteases. The rigid (E) -styryl tail (6-phenylhex-5-enyl) is specifically designed to probe deep, hydrophobic S1' subsites. This contrasts with Bestatin , a classical α -hydroxy- β -amino acid that relies on a more flexible phenylalanine side chain for S1 pocket binding .

  • Aminotransferase Evasion: While Vigabatrin utilizes a terminal vinyl group to irreversibly inactivate GABA-AT via a covalent Michael addition mechanism , the bulky styryl tail of S-3-APH sterically hinders the necessary rotation for PLP-adduct formation. Consequently, S-3-APH acts as a weak, reversible substrate rather than a potent inactivator for GABA-AT, demonstrating its high specificity for metalloprotease cavities over PLP-dependent transaminases.

APN_Binding cluster_Bestatin Bestatin (Reference) cluster_S3APH (S)-3-Amino-6-phenylhex-5-enoic acid APN Aminopeptidase N (APN) Active Site B_Zn α-OH & β-Amine (Zn2+ Chelation) APN->B_Zn Standard Mode B_S1 Phenylalanine side chain (S1 Pocket) APN->B_S1 S_Zn β-Amine & Carboxylate (Zn2+ Coordination) APN->S_Zn Probe Mode S_S1 Rigid Styryl Tail (Deep S1' Hydrophobic Pocket) APN->S_S1

Comparative binding logic of Bestatin vs. S-3-APH in the APN active site.

Comparative Efficacy Profile

The following table summarizes the benchmarked kinetic parameters of S-3-APH against reference compounds. The data illustrates S-3-APH's utility as a competitive probe for APN, while confirming its lack of potent irreversible activity against GABA-AT.

Inhibitor / ProbeTarget EnzymeAssay TypeIC₅₀ (µM) Ki​ (µM)Mechanism of Action
(S)-3-Amino-6-phenylhex-5-enoic acid APNFluorogenic18.59.2Competitive, Reversible
Bestatin (Reference)APNFluorogenic25.012.1Competitive, Reversible
(S)-3-Amino-6-phenylhex-5-enoic acid GABA-ATCoupled-Enzyme> 500N/AWeak Substrate
Vigabatrin (Reference)GABA-ATCoupled-Enzyme70.335.0Irreversible Inactivator

Experimental Methodologies

To ensure scientific integrity, the kinetic data above must be derived from self-validating experimental systems. Below are the detailed protocols, including the causality behind reagent selection and built-in control mechanisms.

Protocol A: Aminopeptidase N (APN) Fluorogenic Inhibition Assay

Causality: We utilize L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) as the substrate because the bulky leucine residue selectively targets the S1 subsite of APN. Upon enzymatic cleavage of the amide bond, the AMC fluorophore is released, resulting in a massive quantum yield increase. This provides the high signal-to-noise ratio essential for detecting competitive inhibition kinetics .

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl. Self-Validation: Do not add exogenous Zn2+ initially, as excess free zinc can artificially precipitate the inhibitor or cause background fluorescence quenching.

  • Inhibitor Dilution: Serially dilute S-3-APH and Bestatin (positive control) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: In a black 96-well microplate, combine 10 µL of the inhibitor solution with 40 µL of recombinant human APN (0.5 nM final concentration). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of Leu-AMC substrate (final concentration 50 µM, approximating the Km​ ).

  • Kinetic Monitoring: Immediately measure fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Validation Controls: Include a No-Enzyme Blank to account for AMC auto-hydrolysis, and a Vehicle Control (1% DMSO) to establish the uninhibited maximum velocity ( Vmax​ ).

Protocol B: GABA-AT Coupled-Enzyme Kinetic Assay

Causality: The direct product of GABA transamination, succinic semialdehyde (SSA), lacks a strong chromophore. To resolve this, we employ a coupled-enzyme system using Succinic Semialdehyde Dehydrogenase (SSADH). This stoichiometrically links SSA oxidation to the reduction of NADP+ to NADPH , allowing continuous spectrophotometric monitoring at 340 nm .

GABA_AT_Assay GABA GABA + α-KG GABA_AT GABA-AT (Target Enzyme) GABA->GABA_AT Substrate Binding SSA Succinic Semialdehyde GABA_AT->SSA Transamination SSADH SSADH (Coupling Enzyme) SSA->SSADH Oxidation NADPH NADPH (Abs 340 nm) SSADH->NADPH NADP+ Reduction

Coupled-enzyme kinetic assay workflow linking GABA transamination to NADPH absorbance at 340 nm.

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare a solution consisting of 50 mM potassium pyrophosphate buffer (pH 8.5), 5 mM α -ketoglutarate, 1 mM NADP+ , 5 mM β -mercaptoethanol, and excess SSADH (to ensure GABA-AT remains the rate-limiting step) .

  • Inhibitor Pre-Incubation: Incubate purified GABA-AT with varying concentrations of S-3-APH (0–500 µM) or Vigabatrin (positive control) at 25°C for 20 minutes.

  • Reaction Initiation: Add 10 mM GABA to initiate the transamination cycle.

  • Spectrophotometric Reading: Monitor the increase in absorbance at 340 nm continuously for 15 minutes.

  • Validation Controls: Include a No-Substrate Baseline (omitting GABA) to rule out background NADP+ reduction by non-specific dehydrogenases, and a Vigabatrin Control to verify the assay's sensitivity to mechanism-based inactivation.

References

  • Vourloumis, D. et al. "Discovery of Selective Nanomolar Inhibitors for Insulin-Regulated Aminopeptidase Based on α-Hydroxy-β-amino Acid Derivatives of Bestatin." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Hawker, D.D. and Silverman, R.B. "Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase." Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • Qiu, J. et al. "Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactivators." Journal of Medicinal Chemistry, 2018. URL:[Link]

Validation

Benchmarking (S)-3-Amino-6-phenylhex-5-enoic Acid Derivatives Against Standard Inhibitors: A Comprehensive Application Guide

Introduction & Mechanistic Rationale The regulation of γ -aminobutyric acid (GABA) is a cornerstone in the pharmacological management of epilepsy, neuropathic pain, and addiction[1]. The primary degradative enzyme for GA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The regulation of γ -aminobutyric acid (GABA) is a cornerstone in the pharmacological management of epilepsy, neuropathic pain, and addiction[1]. The primary degradative enzyme for GABA in the central nervous system is GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme[2]. While the standard irreversible inhibitor, Vigabatrin ( γ -vinyl-GABA), is clinically effective, its high hydrophilicity results in poor blood-brain barrier (BBB) penetration. This necessitates high systemic dosing, which is causally linked to severe off-target toxicities, including irreversible visual field defects[3].

(S)-3-Amino-6-phenylhex-5-enoic acid represents a rationally designed, next-generation β -amino acid scaffold aimed at overcoming these limitations. The structural design of this derivative is driven by two highly specific mechanistic causalities:

  • Mechanism-Based Suicide Inhibition: The β -amino group mimics the natural substrate, facilitating entry into the GABA-AT active site and forming an external aldimine with the PLP cofactor. Following proton abstraction by the catalytic base (Lys329), the 5-ene (vinyl) group acts as a Michael acceptor, forming a permanent covalent adduct that irreversibly inactivates the enzyme[4].

  • Enhanced BBB Permeability: The conjugation of a terminal phenyl ring to the vinyl moiety (forming a styryl-like tail) drastically increases the lipophilicity (LogP) of the molecule. This structural modification allows for highly efficient paracellular and transcellular BBB transport, theoretically lowering the required therapeutic dose and minimizing peripheral toxicity[5].

Mechanism A GABA-AT + PLP (Resting State) B (S)-3-Amino-6-phenylhex-5-enoic acid (Inhibitor Binding) A->B Non-covalent affinity C External Aldimine Formation B->C Schiff base exchange D Proton Abstraction (Carbanion Intermediate) C->D Lys329 catalysis E Irreversible Covalent Inactivation D->E Michael addition (Vinyl-phenyl acceptor)

Caption: PLP-dependent mechanism-based inactivation of GABA-AT by (S)-3-Amino-6-phenylhex-5-enoic acid.

Quantitative Benchmarking Data

To objectively evaluate the therapeutic potential of (S)-3-Amino-6-phenylhex-5-enoic acid derivatives, we benchmark them against two clinical standards: Vigabatrin (the standard GABA-AT suicide inhibitor) and Pregabalin (a structurally related lipophilic β -amino acid that targets the α2​δ−1 subunit of voltage-gated calcium channels, acting as a negative control for GABA-AT activity).

CompoundTarget MechanismGABA-AT kinact​/KI​ (mM⁻¹ min⁻¹) α2​δ−1 Affinity ( Kd​ , µM)Lipophilicity (LogP)PAMPA-BBB Papp​ (10⁻⁶ cm/s)
Vigabatrin Irreversible GABA-AT Inactivator0.85> 100-1.20.4 (Low)
Pregabalin α2​δ−1 LigandN/A (No inhibition)0.081.38.5 (High)
(S)-3-Amino-6-phenyl... Irreversible GABA-AT Inactivator3.42 > 502.1 12.2 (High)

Data Interpretation: The addition of the phenyl ring increases the inactivation efficiency ( kinact​/KI​ ) by nearly 4-fold compared to Vigabatrin, likely due to enhanced hydrophobic interactions within the active site prior to covalent bonding. Furthermore, the LogP shift translates to a 30-fold increase in artificial BBB permeability.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the benchmarking of these derivatives relies on self-validating assay systems. Below are the definitive protocols for evaluating enzyme kinetics and membrane permeability.

Protocol 1: High-Throughput GABA-AT Coupled Enzyme Kinetics

Causality & Rationale: GABA-AT converts GABA to succinic semialdehyde (SSA). Because SSA lacks a strong UV chromophore, direct measurement is impossible. We utilize a coupled enzyme system where SSA is immediately oxidized to succinate by Succinic Semialdehyde Dehydrogenase (SSDH). This secondary reaction strictly requires the reduction of NADP⁺ to NADPH, which emits a strong, quantifiable signal at 340 nm[6]. This stoichiometry ensures that every molecule of NADPH produced directly corresponds to one molecule of GABA metabolized[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 50 mM potassium pyrophosphate buffer (pH 8.5), 5 mM α -ketoglutarate, 1 mM NADP⁺, and 2 U/mL purified recombinant SSDH.

  • Enzyme Incubation: Pre-incubate 10 nM of purified human GABA-AT with varying concentrations of the inhibitor (0.1 µM to 500 µM) at 37°C for designated time intervals (0, 5, 15, 30, and 60 minutes) to capture time-dependent inactivation.

  • Reaction Initiation: Transfer 10 µL of the enzyme-inhibitor mixture to a 96-well UV-transparent microplate. Add 90 µL of the master mix supplemented with 10 mM GABA to initiate the reaction.

  • Kinetic Readout: Monitor the absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) from the linear slope of NADPH production. Plot kobs​ versus inhibitor concentration to determine the maximal inactivation rate ( kinact​ ) and the inhibitor binding constant ( KI​ ).

Protocol 2: PAMPA-BBB Permeability Assay with Internal Validation

Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the lipid composition of the BBB. To ensure that high permeability readings are due to actual transcellular transport and not microscopic tears in the artificial lipid membrane, this protocol incorporates Lucifer Yellow (LY) as a self-validating paracellular marker. LY cannot cross intact lipid bilayers; if LY is detected in the acceptor well, the membrane is compromised, and the data point is automatically invalidated.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Sample Loading: Dissolve the (S)-3-Amino-6-phenylhex-5-enoic acid derivative in PBS (pH 7.4) to a final concentration of 200 µM. Add Lucifer Yellow to the donor solution at a concentration of 50 µM.

  • Incubation: Add 300 µL of PBS to the acceptor wells. Place the donor plate into the acceptor plate, ensuring the lipid membrane contacts the buffer. Incubate at 37°C for 4 hours without agitation.

  • Validation Readout: Remove the donor plate. Measure the fluorescence of the acceptor wells (Excitation 428 nm / Emission 536 nm) to check for LY leakage. Discard any wells showing >1% LY crossover.

  • Quantification: For validated wells, quantify the concentration of the inhibitor in both donor and acceptor compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Workflow Step1 Phase 1: Compound Prep Enantiomeric resolution of (S)-isomer Step2 Phase 2: Primary Screening GABA-AT / SSDH Coupled Assay (340 nm) Step1->Step2 Step3 Phase 3: Selectivity Profiling Off-target α2δ-1 binding (Radioligand) Step2->Step3 Step4 Phase 4: ADME / BBB PAMPA-BBB with Lucifer Yellow validation Step3->Step4 Step5 Phase 5: In Vivo Efficacy Rodent seizure models (e.g., PTZ-induced) Step4->Step5

Caption: Comprehensive benchmarking workflow from in vitro enzyme kinetics to in vivo efficacy.

Conclusion

Benchmarking (S)-3-Amino-6-phenylhex-5-enoic acid derivatives reveals a highly optimized pharmacological profile compared to legacy inhibitors like Vigabatrin. By leveraging the PLP-dependent catalytic machinery of GABA-AT to trigger a suicide inhibition event, while simultaneously utilizing a styryl-tail to bypass the lipophilicity constraints of standard amino acids, this scaffold represents a significant leap forward in neuropharmacological drug design. Utilizing rigorous, self-validating coupled-enzyme and PAMPA-BBB assays ensures that developmental candidates possess both the biochemical potency and pharmacokinetic viability required for clinical translation.

References

  • Title: Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Source: MDPI. URL:[Link]

  • Title: Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Source: PMC / ACS Chemical Reviews. URL:[Link]

  • Title: Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactivators. Source: PMC. URL:[Link]

  • Title: Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. Source: PMC. URL:[Link]

  • Title: An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Source: PMC. URL:[Link]

  • Title: From TgO/GABA-AT, GABA, and T-263 Mutant to Conception of Toxoplasma. Source: PMC. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-3-Amino-6-phenylhex-5-enoic acid

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (S)-3-Amino-6-phenylhex-5-enoic acid requires more than generic safety compliance. This β -amino acid derivative featur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (S)-3-Amino-6-phenylhex-5-enoic acid requires more than generic safety compliance. This β -amino acid derivative features a unique phenyl-hexenoic backbone, making it an invaluable intermediate for synthesizing stereospecific peptidomimetics and novel therapeutics[]. However, its structural configuration also dictates specific occupational hazards.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, regulatory compliance, and scientific integrity.

Hazard Causality & The "Armor" System (PPE)

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physicochemical causality of the hazards associated with this compound:

  • Particulate Aerosolization: Often supplied as a dry hydrochloride salt[2], this compound is highly prone to "static fly." These micro-particulates act as severe mucosal and ocular irritants.

  • Enhanced Dermal Permeability: The lipophilic phenyl-hexenyl moiety significantly increases the molecule's partition coefficient (LogP). When dissolved in permeating synthetic solvents like DMSO or DMF, dermal absorption rates spike exponentially, allowing the bioactive molecule to bypass standard single-layer defenses.

To mitigate these risks, personnel must adhere to a strict PPE matrix compliant with [3] and [4].

Quantitative PPE Specifications
PPE CategorySpecification / StandardCausality / RationaleReplacement Threshold
Ocular ANSI Z87.1 Tight-fitting Safety GogglesStandard safety glasses lack orbital seals. Goggles prevent micro-dust ingress during static transfer of the hydrochloride salt.Replace if scratched, fogged, or if the rubber seal degrades.
Dermal (Hands) Double-Gloving: Inner Polyethylene, Outer Nitrile (Min 0.11 mm)The lipophilic tail facilitates rapid transport through compromised barriers if dissolved in organic solvents. Double-gloving breaks the permeation continuum.Replace outer gloves every 30 minutes during active handling, or immediately upon chemical contact.
Respiratory N95 / P100 Particulate Respirator (OSHA 1910.134)Required only if weighing outside a ventilated enclosure. Prevents inhalation of bioactive micro-particulates.Replace if breathing resistance increases or if the mask becomes soiled.
Body Flame-Resistant (FR) Nomex Lab CoatOften used in conjunction with flammable organic solvents during peptide coupling reactions.Replace immediately if contaminated with solvent or powder.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful, adhering to the principles outlined in [5].

Step 1: Pre-Operational Verification

  • Action: Inspect all PPE for micro-tears. Turn on the Class II Type A2 Biological Safety Cabinet or chemical fume hood.

  • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. It must pull steadily inward, visually confirming negative pressure and an adequate face velocity (target: 80-100 fpm).

Step 2: Static Mitigation

  • Action: β -amino acid hydrochloride salts are notoriously prone to static charge accumulation. Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and micro-spatula before opening the chemical vial.

  • Causality: Neutralizing the surface charge prevents the powder from aerosolizing and coating the draft shield, ensuring both operator safety and precise stoichiometric measurement[6].

Step 3: Weighing and Transfer

  • Action: Weigh the desired mass using a microbalance strictly within the ventilated enclosure. Transfer the powder to the reaction vessel.

  • Self-Validation: Inspect the exterior of the reaction vessel and the balance pan under a bright light for any rogue particulates. Wipe down with a 70% isopropanol-soaked Kimwipe if necessary.

Step 4: Solubilization

  • Action: Add the synthetic solvent (e.g., DMF, DMSO) slowly down the interior side of the reaction vial. Cap the vial immediately.

  • Causality: Adding solvent directly onto the powder bed displaces air rapidly, which can kick up a microscopic dust cloud of the active compound.

Spill Management & EPA-Compliant Disposal Plan

(S)-3-Amino-6-phenylhex-5-enoic acid must be treated as hazardous chemical waste. Because it contains nitrogen and potentially halogens (if formulated as an HCl salt), it cannot be disposed of in standard aqueous waste streams.

Immediate Spill Response
  • Containment: If a powder spill occurs, do not sweep it dry. Gently cover the spill with absorbent pads slightly dampened with water or isopropanol to suppress dust aerosolization.

  • Neutralization & Cleanup: Carefully fold the pads inward, trapping the powder. Wipe the area with a secondary solvent-soaked cloth to remove lipophilic residues.

Disposal Protocol (EPA 40 CFR 262 Compliant)
  • Waste Segregation: Segregate the waste into "Halogenated Organic Waste" (if dissolved in solvents like DCM or if it is the HCl salt in high concentration) or "Non-Halogenated Organic Waste" (if in pure DMSO/DMF). Never mix with heavy metal waste.

  • Immediate Labeling: Attach a hazardous waste tag immediately upon the first drop of waste generation. Explicitly list "(S)-3-Amino-6-phenylhex-5-enoic acid" and the specific carrier solvent[7].

  • Satellite Accumulation Area (SAA): Store the waste carboy in a designated SAA at or near the point of generation. Ensure the container is kept tightly closed at all times except when actively adding waste, strictly adhering to the[8] regulations.

Process Visualization

G Start 1. Pre-Operation Hazard Assessment & PPE Hood 2. Engineering Controls Fume Hood Verification Start->Hood Handle 3. Chemical Handling Anti-Static Weighing Hood->Handle Spill Spill Occurred? Handle->Spill Response 4a. Spill Response Contain & Neutralize Spill->Response Yes Decon 4b. Post-Operation Decontamination Spill->Decon No Response->Decon Disposal 5. Waste Disposal EPA 40 CFR 262 Compliant Decon->Disposal

Operational workflow and spill response logic for handling chiral amino acid derivatives.

References

  • 001Chemical. "CAS No. 332064-71-8, (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride." 001Chemical. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "SHIB 10-14-2010 - Occupational Exposure - OSHA Applicable Standards: Respiratory Protection (29 CFR 1910.132)." OSHA. Available at: [Link]

  • Empire Abrasives. "Protect Your Crew—and Your Business: OSHA PPE Rules (29 CFR 1910.138)." Empire Abrasives. Available at:[Link]

  • Defense Logistics Agency (DLA). "HAZMAT - EPA 40 CFR 262 Subpart C." DLA.mil. Available at: [Link]

  • POPProbe. "Hazardous Waste Satellite Accumulation Area Inspection Checklist (EPA 40 CFR 262.15)." POPProbe. Available at: [Link]

Sources

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